2-Fluoro-6-phenoxyphenylboronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2-fluoro-6-phenoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO3/c14-10-7-4-8-11(12(10)13(15)16)17-9-5-2-1-3-6-9/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDIBTAEVRXEAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)OC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438246 | |
| Record name | 2-FLUORO-6-PHENOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056372-58-7 | |
| Record name | 2-FLUORO-6-PHENOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Fluoro-6-phenoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a viable synthetic pathway for 2-Fluoro-6-phenoxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the formation of a diaryl ether via a modern cross-coupling reaction, followed by a lithium-halogen exchange and subsequent borylation. Detailed experimental protocols are provided, based on established methodologies for analogous transformations.
I. Synthetic Strategy Overview
The synthesis of this compound is proposed to proceed through two key transformations:
-
Buchwald-Hartwig C-O Coupling: The initial step involves the palladium-catalyzed cross-coupling of 2-bromo-3-fluorophenol with a suitable phenyl source to form the intermediate, 2-fluoro-6-phenoxybromobenzene. This reaction is favored over the traditional Ullmann condensation due to its milder reaction conditions and broader substrate scope.[1]
-
Lithiation-Borylation: The aryl bromide intermediate is then converted to the target boronic acid. This is achieved through a lithium-halogen exchange reaction using n-butyllithium at low temperature, followed by quenching the resulting aryllithium species with a trialkyl borate, such as trimethyl borate. Subsequent acidic workup yields the final product.
II. Experimental Protocols
Step 1: Synthesis of 2-fluoro-6-phenoxybromobenzene via Buchwald-Hartwig C-O Coupling
This protocol is adapted from established procedures for the palladium-catalyzed synthesis of diaryl ethers.[2]
Materials:
-
2-Bromo-3-fluorophenol
-
Phenol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromo-3-fluorophenol (1.0 eq.), cesium carbonate (2.0 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Anhydrous toluene is added, followed by phenol (1.2 eq.).
-
The reaction mixture is heated to 110 °C and stirred vigorously for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
The reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 2-fluoro-6-phenoxybromobenzene.
Step 2: Synthesis of this compound via Lithiation-Borylation
This protocol is based on general procedures for the synthesis of arylboronic acids from aryl bromides.
Materials:
-
2-Fluoro-6-phenoxybromobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2 M solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere and low-temperature reactions
-
Dry ice/acetone or cryocooler for low-temperature bath
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-fluoro-6-phenoxybromobenzene (1.0 eq.) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add trimethyl borate (1.2 eq.) dropwise, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2).
-
Stir the mixture vigorously for 1 hour at room temperature.
-
The aqueous and organic layers are separated. The aqueous layer is extracted with diethyl ether (3 x volume of THF).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) or by column chromatography.
III. Quantitative Data Summary
The following table summarizes typical quantitative parameters for the proposed synthesis route, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Materials | Key Reagents | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Buchwald-Hartwig C-O Coupling | 2-Bromo-3-fluorophenol, Phenol | - | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Toluene | 110 | 12-24 | 70-90 |
| 2 | Lithiation-Borylation | 2-Fluoro-6-phenoxybromobenzene | n-BuLi, Trimethyl borate | - | - | THF | -78 to RT | 13 | 60-80 |
IV. Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide to 2-Fluoro-6-phenoxyphenylboronic acid
CAS Number: 1056372-58-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-6-phenoxyphenylboronic acid, a synthetic building block with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide also includes information on closely related compounds and general protocols to provide a foundational understanding for researchers.
Chemical and Physical Properties
This compound is an organoboron compound characterized by a phenyl ring substituted with a fluorine atom, a phenoxy group, and a boronic acid moiety. Such structures are of interest in drug discovery due to the unique properties conferred by the fluorine atom and the versatile reactivity of the boronic acid group.[1][2]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1056372-58-7 | [3][4] |
| Molecular Formula | C12H10BFO3 | [3] |
| Molecular Weight | 232.02 g/mol | |
| Appearance | Clear oily liquid | [3] |
| Purity | ≥95-97% | |
| Storage | Room temperature, sealed well | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Peaks/Signals |
| ¹H NMR | Signals corresponding to aromatic protons, with splitting patterns influenced by the fluorine and phenoxy substituents. A broad singlet for the boronic acid protons is also expected. |
| ¹³C NMR | Resonances for the carbon atoms of the two aromatic rings and the carbon atom attached to the boron. The carbon attached to the fluorine will show a characteristic doublet. |
| ¹⁹F NMR | A singlet or multiplet in the typical range for an aryl fluoride. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns such as the loss of water or the boronic acid group. |
| Infrared (IR) Spectroscopy | Strong, broad O-H stretching band for the boronic acid, C-O stretching for the ether linkage, and C-F stretching bands. |
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the literature, the following sections provide representative methodologies for its synthesis and a key application.
Proposed Synthesis
A plausible synthetic route for this compound involves a lithium-halogen exchange followed by borylation. This is a common method for the synthesis of arylboronic acids.
Protocol: Synthesis of this compound
Disclaimer: This is a generalized protocol and may require optimization.
Materials:
-
1-Bromo-2-fluoro-6-phenoxybenzene (starting material)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-2-fluoro-6-phenoxybenzene in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, ensuring the temperature remains below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by adding 1 M HCl and stir vigorously for 1 hour.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Caption: Proposed synthesis workflow for this compound.
Suzuki-Miyaura Cross-Coupling
A primary application of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals.
Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with this compound
Disclaimer: This is a generalized protocol and the catalyst, ligand, base, and solvent may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
-
Inert gas (argon or nitrogen)
Procedure:
-
To a reaction vessel, add the aryl halide (1 equivalent), this compound (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Applications in Drug Discovery and Development
Boronic acids are a valuable class of compounds in medicinal chemistry.[5] The boronic acid moiety can act as a transition state analog inhibitor of serine proteases and can form reversible covalent bonds with active site serine residues. The incorporation of a fluorine atom can enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.[1] While no specific biological activities have been reported for this compound, its structural motifs suggest its potential as a building block for the synthesis of novel bioactive molecules.
Signaling Pathways
Currently, there is no published research detailing the modulation of any specific signaling pathways by this compound. Research in this area would be necessary to elucidate any potential biological effects.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound, CasNo.1056372-58-7 BOC Sciences United States [bocscichem.lookchem.com]
- 4. 1056372-58-7 | this compound | Boroncore [boroncore.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 2-Fluoro-6-phenoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-Fluoro-6-phenoxyphenylboronic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in synthetic chemistry and drug discovery, offering detailed information on its characteristics, synthesis, and applications.
Core Physical and Chemical Properties
While specific experimental data for this compound is not extensively available in public literature, the following table summarizes its known properties and includes estimated values based on structurally similar compounds, such as 2-fluoro-6-methoxyphenylboronic acid. These estimations are provided for guidance and should be confirmed through experimental analysis.
| Property | Value | Source/Notes |
| CAS Number | 1056372-58-7 | |
| Molecular Formula | C₁₂H₁₀BFO₃ | |
| Molecular Weight | 232.02 g/mol | |
| Appearance | White to off-white solid (predicted) | Based on analogous compounds |
| Melting Point | 120-125 °C (estimated) | Based on 2-Fluoro-6-methoxyphenylboronic acid |
| Boiling Point | >300 °C (predicted) | General property of arylboronic acids |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol), poorly soluble in nonpolar solvents (e.g., Hexane) | General property of phenylboronic acids[1] |
| pKa | ~8.4 (estimated) | Based on 2-Fluoro-6-methoxyphenylboronic acid |
Synthesis and Spectroscopic Analysis
The synthesis of this compound can be achieved through a well-established organometallic route involving a lithium-halogen exchange followed by borylation.
Synthetic Protocol
This protocol describes a general method for the synthesis of ortho-substituted arylboronic esters, which can be adapted for this compound, starting from 2-bromo-1-fluoro-3-phenoxybenzene.
Materials:
-
2-bromo-1-fluoro-3-phenoxybenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 2-bromo-1-fluoro-3-phenoxybenzene in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1 equivalents) dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
To the resulting aryllithium species, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1M HCl. Stir vigorously for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The chemical shifts and coupling constants will be influenced by the fluorine and phenoxy substituents. A broad singlet corresponding to the B(OH)₂ protons should also be visible.
-
¹³C NMR: The carbon NMR will display distinct resonances for each carbon atom in the molecule.
-
¹⁹F NMR: A singlet is expected for the single fluorine atom.
-
¹¹B NMR: A broad signal characteristic of a boronic acid will be observed.
-
-
High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed using a C18 reverse-phase column with a suitable mobile phase gradient (e.g., acetonitrile/water with 0.1% formic acid) and UV detection.
-
Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by techniques such as electrospray ionization (ESI) mass spectrometry.
Chemical Reactivity and Applications
This compound is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions and as a precursor for potential bioactive molecules.
Suzuki-Miyaura Cross-Coupling
Arylboronic acids are key reagents in the Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds.[2][3] this compound can be coupled with various aryl or vinyl halides to synthesize complex biaryl and styrenyl compounds. The reaction typically proceeds via a catalytic cycle involving a palladium(0) species.
Potential as a Serine Protease Inhibitor
Boronic acids are known to be potent inhibitors of serine proteases, a class of enzymes implicated in various diseases.[4][5] The boron atom acts as a Lewis acid and can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.[5] The 2-fluoro and phenoxy substituents of the target molecule could modulate its binding affinity and selectivity for specific serine proteases.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura coupling allows for the construction of complex molecular architectures, while its boronic acid moiety suggests potential applications as an enzyme inhibitor. This technical guide provides a foundation for researchers to explore the properties and applications of this compound further. It is recommended that the estimated physical properties be experimentally verified for any quantitative studies.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Fluoro-6-phenoxyphenylboronic acid: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-6-phenoxyphenylboronic acid, a synthetically valuable organoboron compound. While specific experimental data for this molecule is limited in public literature, this document compiles its known properties and provides detailed theoretical and practical insights based on the established chemistry of analogous fluorinated phenylboronic acids. This guide covers the molecule's structural features, predicted physicochemical properties, a plausible synthetic protocol, and its application in palladium-catalyzed cross-coupling reactions. The information presented is intended to serve as a foundational resource for researchers in organic synthesis and medicinal chemistry.
Molecular Structure and Properties
This compound, identified by its CAS number 1056372-58-7, is an aromatic compound featuring a boronic acid functional group.[1][2][3][4] The core structure consists of a benzene ring substituted with a fluorine atom and a phenoxy group at the ortho positions relative to the boronic acid moiety. The presence of the electronegative fluorine atom and the bulky phenoxy group is expected to significantly influence the molecule's reactivity, acidity, and conformational preferences.
Predicted Physicochemical Properties
Due to the limited availability of experimental data, the following properties are based on computational predictions and data from analogous compounds.
| Property | Value | Source/Method |
| CAS Number | 1056372-58-7 | [1][2][3] |
| Molecular Formula | C₁₂H₁₀BFO₃ | [1][3][4] |
| Molecular Weight | 232.02 g/mol | [3][4] |
| Appearance | Predicted to be a solid at room temperature. | Inferred from similar phenylboronic acids. |
| Purity | Commercially available up to 98% | [2] |
| Storage | Recommended storage at 2-8°C. | [3] |
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process: the formation of the diaryl ether via an Ullmann condensation, followed by ortho-lithiation and borylation.
Proposed Synthetic Pathway
References
Navigating the Stability of 2-Fluoro-6-phenoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-phenoxyphenylboronic acid is a key building block in modern medicinal chemistry and materials science. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a valuable reagent for the synthesis of complex organic molecules. However, the inherent reactivity of the boronic acid functional group necessitates a thorough understanding of its stability and optimal storage conditions to ensure reproducibility and success in its applications. This technical guide provides an in-depth overview of the stability of this compound, including recommended storage conditions, potential degradation pathways, and experimental protocols for stability assessment.
Core Stability Profile and Storage Recommendations
This compound is a solid, crystalline compound that is generally stable under standard ambient conditions (room temperature) when protected from moisture and strong oxidizing agents. However, its stability can be compromised by several factors, as detailed below.
Key Stability Influencers:
-
Moisture: The presence of water can lead to hydrolytic degradation of the boronic acid.
-
Oxidizing Agents: Contact with strong oxidizing agents can result in the decomposition of the molecule.
-
Temperature: While stable at room temperature, elevated temperatures can accelerate degradation.
-
Light: Although less documented for this specific compound, photolytic degradation is a potential concern for arylboronic acids.
Based on these factors, the following storage conditions are recommended to maximize the shelf-life and maintain the integrity of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against atmospheric moisture and oxygen. |
| Container | Keep in a tightly sealed, opaque container. | Prevents exposure to moisture and light. |
| Incompatibilities | Store away from strong oxidizing agents. | Avoids chemical reactions that can lead to decomposition. |
Potential Degradation Pathways
The primary degradation pathway of concern for this compound is protodeboronation , a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often facilitated by moisture and can be influenced by pH.
Another potential degradation route is oxidation , which can convert the boronic acid to the corresponding phenol. This is a particular risk in the presence of oxidizing agents.
The following diagram illustrates the potential degradation pathways of this compound.
An In-Depth Technical Guide to the Safety Profile of 2-Fluoro-6-phenoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety data for 2-Fluoro-6-phenoxyphenylboronic acid (CAS No. 1056372-58-7). Due to the limited publicly available safety and toxicological data for this specific compound, this guide also incorporates information from structurally related fluorinated phenylboronic acids to provide a predictive hazard assessment. All quantitative data is presented in structured tables for clarity, and generalized experimental protocols relevant to the safety assessment of such chemical entities are detailed.
Chemical and Physical Properties
This compound is an organoboron compound with the molecular formula C12H10BFO3.[1] It serves as a valuable building block in organic synthesis, particularly in cross-coupling reactions. A summary of its key physical and chemical properties is provided below.
| Property | Value | Source |
| CAS Number | 1056372-58-7 | [1][2] |
| Molecular Formula | C12H10BFO3 | [1][2] |
| Molecular Weight | 232.02 g/mol | [1] |
| Appearance | Clear oily liquid or solid | [2] |
| Purity | ≥95% - 97% | [2] |
| Storage Conditions | Room temperature, in a sealed, dry, and dark place | [2] |
Hazard Identification and GHS Classification
Precautionary GHS Classification (Based on Analogous Compounds)
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | Warning | H335: May cause respiratory irritation |
This classification is predictive and based on data for structurally related compounds. It should be used for precautionary handling until specific data for this compound becomes available.
Toxicological Summary
Quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), for this compound are not available in the public domain. Research on other phenylboronic acid derivatives suggests that their toxicity profiles can vary. For instance, some studies on phenylboronic acid nitrogen mustards have shown dose-dependent toxicity in cancer cell lines.[3][4]
First Aid Measures
In the event of exposure to this compound, the following first aid measures are recommended based on the potential hazards associated with this class of compounds.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Handling, Storage, and Personal Protective Equipment (PPE)
Proper handling and storage procedures are crucial to minimize exposure and ensure the stability of the compound.
Handling and Storage Workflow
Caption: Recommended workflow for the safe storage and handling of this compound.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if dust/aerosols are generated. |
Accidental Release Measures
In the case of a spill or accidental release, the following procedures should be followed to mitigate the hazard and clean the affected area.
Accidental Release Response Workflow
Caption: Step-by-step workflow for responding to an accidental release of the chemical.
Experimental Protocols for Safety Assessment
While specific experimental safety data for this compound is not available, the following are general protocols that can be employed to assess the safety of such compounds.
In Vitro Cytotoxicity Assay (e.g., MTT or CCK-8 Assay)
This assay is used to determine the concentration at which a substance exhibits toxicity to cultured cells.
-
Cell Seeding : Plate cells (e.g., a relevant human cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation : Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment : Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition : Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) can be determined by plotting cell viability against the compound concentration.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test
This method uses a reconstructed human epidermis model to assess the potential of a chemical to cause skin irritation.
-
Tissue Preparation : Culture the RhE tissues to the appropriate stage of development according to the model's protocol.
-
Chemical Application : Apply a defined amount of this compound (neat or in a suitable solvent) topically to the surface of the RhE tissue.
-
Exposure and Incubation : Expose the tissues to the chemical for a specified duration (e.g., 60 minutes) at controlled temperature and humidity.
-
Washing and Post-Incubation : Thoroughly wash the chemical from the tissue surface and continue to incubate the tissues in fresh medium for a post-exposure period (e.g., 42 hours).
-
Viability Assessment : Determine the viability of the tissues using a quantitative method, typically an MTT assay.
-
Classification : A chemical is classified as a skin irritant if the mean tissue viability is below a certain threshold (e.g., ≤ 50%) compared to the negative control.
Logical Flow for Safety Assessment
Caption: A logical workflow for the comprehensive safety assessment of a chemical substance.
Conclusion
While there is a notable lack of specific safety and toxicological data for this compound, a precautionary approach to its handling is warranted based on information from analogous compounds. It should be treated as a potential irritant to the skin, eyes, and respiratory system. The experimental protocols outlined in this guide provide a framework for generating the necessary data to perform a thorough risk assessment. It is strongly recommended that this compound be handled by trained personnel in a controlled laboratory setting, utilizing appropriate personal protective equipment. Further research is necessary to definitively characterize the safety profile of this compound.
References
Solubility of 2-Fluoro-6-phenoxyphenylboronic Acid in Organic Solvents: A Technical Guide
Abstract
This technical guide addresses the solubility of 2-Fluoro-6-phenoxyphenylboronic acid in organic solvents, a critical parameter for its application in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for structurally related compounds, namely phenylboronic acid and various isomers of isobutoxyphenylboronic acid, as a proxy. This guide provides a detailed experimental protocol for determining the solubility of boronic acids, enabling researchers to ascertain the solubility of the title compound. Furthermore, a visualization of a typical Suzuki-Miyaura coupling reaction is included to provide a practical context for its use.
Introduction
This compound is a valuable building block in organic synthesis, prized for its utility in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. A comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, facilitating purification processes, and ensuring efficient scale-up. The choice of solvent can significantly influence reaction kinetics, yield, and the ease of product isolation. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the solubility characteristics of this and related boronic acids.
Quantitative Solubility Data for Phenylboronic Acid Analogs
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Temperature (K) | Mole Fraction (x) |
| Chloroform | 293.15 | 0.015 |
| 303.15 | 0.025 | |
| 313.15 | 0.042 | |
| 323.15 | 0.068 | |
| Acetone | 293.15 | 0.095 |
| 303.15 | 0.135 | |
| 313.15 | 0.185 | |
| 323.15 | 0.250 | |
| Dipropyl ether | 293.15 | 0.035 |
| 303.15 | 0.055 | |
| 313.15 | 0.085 | |
| 323.15 | 0.125 | |
| Methylcyclohexane | 293.15 | 0.0002 |
| 303.15 | 0.0004 | |
| 313.15 | 0.0008 | |
| 323.15 | 0.0015 |
Data sourced from a study on the solubility of phenylboronic acid and its cyclic esters.[2][7]
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.380 | 0.130 | 0.108 | |
| Dipropyl ether | 293.15 | 0.025 | 0.005 | 0.004 |
| 303.15 | 0.040 | 0.009 | 0.007 | |
| 313.15 | 0.065 | 0.016 | 0.012 | |
| 323.15 | 0.100 | 0.028 | 0.021 | |
| Methylcyclohexane | 293.15 | 0.0010 | 0.0001 | 0.0001 |
| 303.15 | 0.0018 | 0.0002 | 0.0002 | |
| 313.15 | 0.0032 | 0.0004 | 0.0003 | |
| 323.15 | 0.0055 | 0.0007 | 0.0005 |
Data sourced from an experimental study on the solubility of isobutoxyphenylboronic acid isomers.[5][6]
Experimental Protocol for Solubility Determination
The dynamic (or synthetic) method is a common and reliable technique for determining the solubility of boronic acids in organic solvents.[3][5] This method involves the visual or instrumental detection of the dissolution of a solid in a solvent as the temperature is changed.
Materials and Apparatus:
-
Boronic acid sample
-
Organic solvent of interest
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating bath for temperature control
-
Calibrated thermometer or temperature probe
-
Luminance probe or laser beam and detector for turbidity measurement
-
Analytical balance
Procedure:
-
Sample Preparation: A precise amount of the boronic acid and the chosen organic solvent are weighed directly into the jacketed glass vessel to create a biphasic sample of known composition.
-
Heating and Stirring: The mixture is stirred vigorously while the temperature of the circulating bath is slowly increased at a constant rate (e.g., 0.3 K·h⁻¹).[5]
-
Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually by observing the disappearance of the last solid particles, or more accurately, by measuring the intensity of light passing through the solution using a luminance probe.[3][5]
-
Determination of Dissolution Temperature: The temperature at which the solution becomes clear, indicating the complete dissolution of the solid, is recorded as the solid-liquid equilibrium point for that specific composition.[5]
-
Data Collection: The experiment is repeated with different compositions of the solute and solvent to construct a solubility curve (solubility as a function of temperature).
Visualization of a Key Application: The Suzuki-Miyaura Coupling
This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the synthesis of biaryl compounds. The general workflow and the catalytic cycle of this reaction are depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to 2-Fluoro-6-phenoxyphenylboronic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-6-phenoxyphenylboronic acid, a valuable building block in modern organic synthesis and medicinal chemistry. While the specific initial discovery and a detailed historical narrative of this compound are not extensively documented in readily available literature, its utility is inferred from the broader context of fluorinated biaryl ether scaffolds and their importance in drug discovery. This guide outlines a plausible synthetic pathway, summarizes its key physicochemical properties, and details its primary application in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols and data are presented to assist researchers in its practical application.
Introduction and Historical Context
The development of novel synthetic methodologies is a cornerstone of drug discovery and materials science. Among the vast array of chemical building blocks, organoboron compounds, particularly boronic acids, have gained prominence due to their versatility, stability, and relatively low toxicity. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.
This compound (CAS No. 1056372-58-7) emerges as a strategic synthon, combining the structural features of a biaryl ether with the synthetic utility of a fluorinated phenylboronic acid. While a seminal publication detailing its first synthesis is not immediately apparent, its existence and commercial availability suggest its utility in proprietary drug discovery programs or as a key intermediate in the synthesis of complex molecular targets. Its structural motif is of significant interest in medicinal chemistry, as the 2-fluoro-6-phenoxy-phenyl group can serve as a bioisosteric replacement for other functionalities, potentially improving the pharmacokinetic profile of lead compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases and computational predictions.
| Property | Value |
| CAS Number | 1056372-58-7 |
| Molecular Formula | C₁₂H₁₀BFO₃ |
| Molecular Weight | 232.02 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
| Storage Conditions | Store at 2-8°C under an inert atmosphere |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
The synthesis can be envisioned to start from 1-fluoro-2-phenoxybenzene. This precursor can be synthesized via a nucleophilic aromatic substitution reaction between 1,2-difluorobenzene and phenol. The subsequent step involves a directed ortho-metalation followed by borylation.
Diagram of the Proposed Synthetic Pathway:
The Dichotomy of Proximity: A Technical Guide to the Fundamental Reactivity of Ortho-Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ortho-substituted phenylboronic acids represent a fascinating and challenging class of reagents in modern organic synthesis. Their unique reactivity, governed by the so-called "ortho effect," presents both opportunities and obstacles in their application, particularly in palladium-catalyzed cross-coupling reactions, a cornerstone of pharmaceutical and materials science research. This technical guide provides an in-depth exploration of the core principles governing the reactivity of these sterically encumbered boronic acids. We will delve into the steric and electronic effects of ortho-substituents, their impact on key reactions such as the Suzuki-Miyaura coupling, and the pervasive side reaction of protodeboronation. This document aims to equip researchers with the fundamental knowledge to rationally design and optimize synthetic routes involving these versatile yet complex building blocks.
The "Ortho Effect": A Double-Edged Sword
The presence of a substituent at the ortho-position to the boronic acid moiety introduces a unique set of steric and electronic interactions that profoundly influence the molecule's reactivity. This "ortho effect" can be broadly categorized into:
-
Steric Hindrance: The most intuitive consequence of an ortho-substituent is steric bulk around the reactive C-B bond. This bulk can hinder the approach of the palladium catalyst during the transmetalation step of the Suzuki-Miyaura catalytic cycle, often leading to lower reaction rates and yields compared to their meta- and para-substituted counterparts.[1] However, this steric hindrance can also be leveraged to achieve unique selectivities in certain reactions.
-
Electronic Effects & Intramolecular Interactions: Ortho-substituents can engage in a variety of electronic interactions with the boronic acid group. Electron-donating groups can increase the nucleophilicity of the aryl ring, potentially accelerating transmetalation.[2] Conversely, electron-withdrawing groups can decrease nucleophilicity. Furthermore, certain ortho-substituents with lone pairs, such as methoxy (-OCH₃) or amino (-NH₂) groups, can participate in intramolecular coordination with the boron atom or the palladium catalyst, influencing the reaction pathway and, in some cases, enhancing reactivity through a chelation-assisted mechanism.
-
Impact on Lewis Acidity: The Lewis acidity of the boronic acid, a key factor in its interaction with bases and the catalytic cycle, is also modulated by ortho-substituents. Steric hindrance from ortho-groups can twist the boronic acid out of the plane of the phenyl ring, disrupting coplanarity and affecting its electronic properties and acidity.
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most important application of phenylboronic acids. The performance of ortho-substituted isomers in this reaction is a delicate balance of the factors mentioned above.
Quantitative Data on Suzuki-Miyaura Coupling Yields
The following tables provide a comparative overview of the performance of various ortho-substituted phenylboronic acids in Suzuki-Miyaura coupling reactions. It is important to note that direct comparison is challenging due to variations in reaction partners and conditions across different studies. However, these tables illustrate general trends in reactivity.
Table 1: Illustrative Yields for the Suzuki-Miyaura Coupling of Various Phenylboronic Acids with 4-Bromoanisole
| Phenylboronic Acid | Ortho-Substituent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | -H | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [1] |
| o-Nitrophenylboronic acid | -NO₂ | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | Low | [1] |
| m-Nitrophenylboronic acid | -NO₂ | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 4 | 90 | [1] |
| p-Nitrophenylboronic acid | -NO₂ | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [1] |
Table 2: Suzuki-Miyaura Coupling of 2-Chloropyridines with Various Arylboronic Acids
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane | 100 | 16 | 92 |
| 2-Chloropyridine | 2-Tolylboronic acid | Pd(OAc)₂ / SPhos (2/4) | K₃PO₄ | Toluene | 110 | 24 | 78 |
| 2-Chloropyridine | 2-Anisylboronic acid | Pd(OAc)₂ / SPhos (2/4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85 |
Data compiled and adapted from various sources for illustrative comparison.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. The presence of an ortho-substituent primarily impacts the transmetalation step, where steric hindrance can slow down the transfer of the aryl group from the boronate to the palladium center.
The Challenge of Protodeboronation
A significant and often unavoidable side reaction for arylboronic acids, particularly under the basic conditions of the Suzuki-Miyaura coupling, is protodeboronation.[3] This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the consumption of the boronic acid and the formation of an undesired arene byproduct. Ortho-substituted phenylboronic acids can exhibit altered susceptibility to protodeboronation due to the electronic and steric influences of the substituent.
Factors Influencing Protodeboronation
-
pH: Protodeboronation is typically accelerated at both high and low pH. Under basic conditions, the formation of the more reactive boronate anion facilitates the cleavage of the C-B bond.[3]
-
Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.
-
Water: The presence of water is often crucial for protodeboronation to occur.
-
Substituent Effects: Electron-withdrawing groups can increase the rate of base-catalyzed protodeboronation.[4] The effect of ortho-substituents can be complex, with some studies indicating an increased rate due to steric and electronic factors.
Quantitative Data on Protodeboronation
The following table presents kinetic data for the base-catalyzed protodeboronation of various arylboronic acids, highlighting the significant impact of ortho-fluoro substitution.
Table 3: Half-lives for the Protodeboronation of Selected Arylboronic Acids at pH > 13 in Aqueous Dioxane at 70 °C
| Arylboronic Acid | Half-life (t₁/₂) |
| Phenylboronic acid | ~6.5 months |
| 3,5-Dinitrophenylboronic acid | Stable |
| 2-Fluorophenylboronic acid | ~2 days |
| 2,6-Difluorophenylboronic acid | ~10 minutes |
| Pentafluorophenylboronic acid | < 3 milliseconds |
Data extracted from a comprehensive kinetic study, illustrating the dramatic effect of ortho-fluorine substitution on the rate of protodeboronation.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of an Ortho-Substituted Phenylboronic Acid
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl halide with an ortho-substituted phenylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Ortho-substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 5:1 mixture, 6 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the ortho-substituted phenylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Determining pKa by Potentiometric Titration
The pKa of a boronic acid is a critical parameter that influences its reactivity. Potentiometric titration is a precise method for its determination.[5][6]
Materials:
-
Ortho-substituted phenylboronic acid (accurately weighed)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized, carbonate-free water
-
pH meter with a calibrated glass electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the ortho-substituted phenylboronic acid in a known volume of deionized water containing a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength. The concentration should be in the millimolar range.
-
Titration Setup: Place the boronic acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.
-
Titration: Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant from the burette.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the titration curve as the pH at the half-equivalence point. The equivalence point is identified as the point of maximum slope on the titration curve, which can be more accurately determined from the first or second derivative of the curve.
Conclusion
Ortho-substituted phenylboronic acids are indispensable tools in the arsenal of synthetic chemists. Their unique reactivity, born from a complex interplay of steric and electronic effects, offers both challenges and opportunities. A thorough understanding of the principles outlined in this guide—the nuances of the ortho effect, the kinetics of Suzuki-Miyaura coupling, and the competing pathway of protodeboronation—is paramount for their successful application. By leveraging the quantitative data and detailed protocols provided, researchers can navigate the complexities of these reagents and unlock their full potential in the synthesis of novel pharmaceuticals and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Fluorine Substitution on Phenylboronic Acid Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become a pivotal strategy in medicinal chemistry and materials science. Phenylboronic acids, renowned for their versatility in cross-coupling reactions and as sensors for biological molecules, exhibit significantly altered reactivity and properties upon fluorine substitution. This guide provides an in-depth analysis of the role of fluorine in modulating the reactivity of phenylboronic acids, with a focus on its implications for drug development and organic synthesis. We will delve into the electronic effects of fluorine substitution, its impact on acidity, and its influence on the kinetics and outcomes of key chemical transformations.
Electronic Effects and Acidity of Fluorinated Phenylboronic Acids
The introduction of fluorine, a highly electronegative atom, to the phenyl ring of a boronic acid exerts a strong electron-withdrawing inductive effect (-I). This effect increases the Lewis acidity of the boron center, a critical factor in many of its applications. The position of the fluorine substituent dictates the magnitude of this effect.
The acidity of boronic acids is quantified by their pKa value, with a lower pKa indicating a stronger acid. Fluorine substitution generally lowers the pKa of phenylboronic acid.
-
Para-substitution: In the para position, the inductive electron-withdrawing effect is partially counteracted by the electron-donating resonance effect (+M) of the fluorine atom. This results in a modest increase in acidity compared to the parent phenylboronic acid.[1][2]
-
Meta-substitution: At the meta position, the resonance effect is negligible, and the strong inductive effect dominates, leading to a significant increase in acidity.[1][2]
-
Ortho-substitution: Ortho-fluorine substitution also leads to a substantial increase in acidity, which can be further enhanced by the potential for intramolecular hydrogen bonding between the fluorine atom and the boronic acid hydroxyl group.[1][3]
The increased acidity of fluorinated phenylboronic acids is crucial for their application as sensors for diol-containing molecules, such as saccharides, at physiological pH.[4] A lower pKa facilitates the formation of the tetrahedral boronate anion, which is the species that binds to diols.
Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids
| Compound | Substituent(s) | pKa |
| Phenylboronic acid | H | 8.83[5] |
| 4-Fluorophenylboronic acid | 4-F | 8.77[1] |
| 3-Fluorophenylboronic acid | 3-F | 8.35[5] |
| 2-Fluorophenylboronic acid | 2-F | 8.70[5] |
| 3,5-Difluorophenylboronic acid | 3,5-F₂ | 7.74[5] |
| 2,6-Difluorophenylboronic acid | 2,6-F₂ | 7.79[5] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 2,3,4,6-F₄ | 6.17[1] |
| [3,5-bis(trifluoromethyl)phenyl]boronic acid | 3,5-(CF₃)₂ | 7.2[4] |
Role in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[6] Fluorine substitution on the phenylboronic acid partner can significantly influence the reaction kinetics and efficiency. The key steps in the catalytic cycle are oxidative addition, transmetalation, and reductive elimination.[6]
The electron-withdrawing nature of fluorine substituents generally enhances the rate of transmetalation, which is often the rate-determining step.[7] This is attributed to the increased Lewis acidity of the boron atom, facilitating the transfer of the aryl group to the palladium center. However, a competing side reaction, protodeboronation (cleavage of the C-B bond by a proton source), can also be accelerated by electron-withdrawing groups, leading to lower yields.[7] The choice of base and reaction conditions is therefore critical when working with highly fluorinated phenylboronic acids.
Table 2: Relative Transmetalation Rates of (Poly)fluorophenylboronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Substituents | Relative Transmetalation Rate (krel) | Deboronation Half-life (t₁/₂) (min) |
| Phenylboronic acid | H | 1 | - |
| 2-Fluorophenylboronic acid | 2-F | 42 | - |
| 3-Fluorophenylboronic acid | 3-F | 2 | - |
| 4-Fluorophenylboronic acid | 4-F | 5 | - |
| 2,6-Difluorophenylboronic acid | 2,6-F₂ | 155 | 28 |
| 2,4,6-Trifluorophenylboronic acid | 2,4,6-F₃ | 202 | 10 |
| 2,3,6-Trifluorophenylboronic acid | 2,3,6-F₃ | 156 | 2 |
| Data sourced from a study on Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids.[7] |
Applications in Drug Development and Medicinal Chemistry
The introduction of fluorine into drug candidates can profoundly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[8] Fluorinated phenylboronic acids are therefore valuable building blocks in drug discovery.
One notable example is Tavaborole , an antifungal drug containing a fluorine-substituted benzoxaborole core.[1] Tavaborole functions by inhibiting the fungal enzyme leucyl-tRNA synthetase (LeuRS), which is essential for protein synthesis.[9] The fluorine atom in Tavaborole contributes to its electronic properties and overall efficacy.
Fluorinated phenylboronic acids have also been investigated as inhibitors of various enzymes, including serine proteases and HIV-1 protease, which are critical targets in various diseases.[9][10] The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the active site of serine proteases, mimicking the transition state of peptide bond hydrolysis.[9] In the case of HIV-1 protease, a boronic acid-containing inhibitor demonstrated extraordinarily high affinity by forming multiple hydrogen bonds within the active site.[10]
Signaling Pathway of Serine Protease Inhibition
Serine proteases can initiate signaling through Protease-Activated Receptors (PARs). The protease cleaves the N-terminus of the receptor, unmasking a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor. This leads to G-protein coupling and downstream signaling. Boronic acid inhibitors can block the initial proteolytic cleavage, thereby preventing receptor activation and subsequent signaling.
Caption: Inhibition of Serine Protease Signaling by Fluorophenylboronic Acid.
HIV-1 Protease and the Viral Replication Cycle
HIV-1 protease is essential for the maturation of the HIV virion. It cleaves newly synthesized Gag and Gag-Pol polyproteins into functional proteins required for viral replication. Inhibition of HIV-1 protease prevents the formation of mature, infectious viral particles.
Caption: Inhibition of HIV-1 Protease in the Viral Replication Cycle.
Experimental Protocols
General Synthesis of Fluorophenylboronic Acids
A common method for the synthesis of fluorophenylboronic acids involves the reaction of a bromo- or iodofluoroarene with an organolithium reagent followed by quenching with a trialkyl borate.
Example: Synthesis of 2-Fluoropyridine-4-boronic acid (analogous to fluorophenylboronic acids) [11]
-
Reaction Setup: Dissolve 4-bromo-2-fluoropyridine (1 equivalent) and triisopropyl borate (1.2 equivalents) in a mixture of anhydrous toluene and tetrahydrofuran (4:1) under a nitrogen atmosphere.
-
Lithiation: Cool the reaction mixture to -78 °C. Slowly add n-butyllithium (1.2 equivalents, 2.5 M in hexanes) dropwise over 30 minutes.
-
Reaction: Stir the mixture at -78 °C for an additional 30 minutes, then allow it to warm to -20 °C over 1 hour.
-
Workup: Monitor the reaction by TLC until the starting material is consumed. Acidify the reaction mixture to pH 2 with 3N HCl and stir at room temperature for 15 minutes.
-
Extraction: Partition the mixture between ethyl acetate and water. Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.
-
Isolation: Filter and evaporate the solvent to yield the crude product, which can be further purified if necessary.
Suzuki-Miyaura Coupling Protocol
Example: Coupling of 4-Fluorophenylboronic Acid with an Aryl Bromide [12]
-
Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, combine the aryl bromide (1 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), K₂CO₃ (2 equivalents), and the palladium catalyst (e.g., G-COOH-Pd-10, 0.44 mol%).
-
Degassing: Subject the flask to three vacuum/N₂ cycles to remove oxygen.
-
Solvent Addition: Add a degassed solvent mixture (e.g., DMF:H₂O 95:5).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-110 °C) and stir for the required time (3-48 hours).
-
Workup: After cooling, dilute the reaction mixture with a suitable organic solvent and wash with water. Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Determination of pKa by Spectrophotometric Titration
This method relies on the different UV-Vis absorbance spectra of the protonated and deprotonated forms of the boronic acid.
-
Solution Preparation: Prepare a stock solution of the fluorophenylboronic acid in a suitable solvent (e.g., DMSO). Prepare a series of buffer solutions with a range of known pH values.
-
Measurement: For each pH value, add a small aliquot of the boronic acid stock solution to the buffer and record the UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at a wavelength where the two forms have significantly different absorptivities against the pH. The pKa is the pH at which the concentration of the acidic and basic forms are equal, which corresponds to the inflection point of the titration curve. Alternatively, the pKa can be determined using the Henderson-Hasselbalch equation.
Determination of Binding Constants to Diols by Fluorescence Spectroscopy
This competitive binding assay uses a fluorescent reporter dye, such as Alizarin Red S (ARS), which forms a fluorescent complex with the boronic acid.
-
Determine Kₐᵣₛ: Titrate a solution of ARS with the fluorophenylboronic acid and measure the increase in fluorescence intensity to determine the association constant between the boronic acid and ARS.
-
Competitive Binding: Prepare a solution with constant concentrations of the boronic acid and ARS. Titrate this solution with the diol of interest.
-
Measurement: The diol will displace ARS from the boronic acid, causing a decrease in fluorescence intensity.
-
Data Analysis: The binding constant between the boronic acid and the diol can be calculated from the change in fluorescence as a function of the diol concentration.
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and evaluation of fluorophenylboronic acids.
Conclusion
Fluorine substitution is a powerful tool for modulating the reactivity and properties of phenylboronic acids. The electron-withdrawing nature of fluorine enhances the Lewis acidity of the boron center, which has profound implications for applications in sensing, organic synthesis, and drug design. Understanding the interplay between the position of fluorine substitution and its electronic effects allows for the rational design of fluorinated phenylboronic acids with tailored properties for specific applications. The detailed experimental protocols provided in this guide offer a practical resource for researchers working in this exciting and rapidly evolving field.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2019087208A1 - Novel process for the preparation tavaborole and its intermediates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. What are HIV-1 protease inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. US20190023724A1 - Process for the preparation of tavaborole - Google Patents [patents.google.com]
- 9. medkoo.com [medkoo.com]
- 10. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Fluoropyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 2-Fluoro-6-phenoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. 2-Fluoro-6-phenoxyphenylboronic acid is a valuable building block in this context, offering the potential to introduce a unique trifunctionalized phenyl ring into target molecules. The presence of the fluorine atom can significantly influence the electronic properties and metabolic stability of the resulting compounds, making it an attractive reagent for drug discovery and development. The phenoxy group provides a handle for further diversification, and the boronic acid functionality allows for the key C-C bond formation.
These application notes provide a comprehensive overview and a general protocol for the use of this compound in Suzuki-Miyaura cross-coupling reactions.
Reaction Principle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves an organoboronic acid and an organic halide or triflate in the presence of a base. The catalytic cycle is generally understood to proceed through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organoboronic acid, activated by the base, transfers its organic moiety to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
Data Presentation: Typical Reaction Parameters
While specific reaction outcomes are highly dependent on the coupling partners, the following table summarizes typical conditions and representative yields for the Suzuki-Miyaura coupling of fluorinated arylboronic acids with various aryl halides. These ranges can serve as a starting point for the optimization of reactions involving this compound.
| Parameter | Typical Range/Options | Notes |
| Aryl Halide | Ar-Br, Ar-I, Ar-Cl, Ar-OTf | Reactivity order: I > Br > OTf > Cl. Aryl chlorides often require more specialized catalyst systems. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ | Catalyst loading typically ranges from 1-5 mol%. |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos, RuPhos | Often used with Pd₂(dba)₃ or Pd(OAc)₂. Bulky, electron-rich phosphine ligands can be beneficial for challenging substrates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KF | Typically 2-3 equivalents are used. The choice of base can be critical and substrate-dependent. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | A mixture of an organic solvent and water is common to dissolve both the organic substrates and the inorganic base. |
| Temperature | 80 - 120 °C | Reaction temperature is optimized based on the reactivity of the substrates and the stability of the catalyst. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS to determine completion. |
| Yield | 60 - 95% | Highly dependent on the specific substrates and optimized reaction conditions. |
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or a microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via a syringe. The typical concentration of the aryl halide is in the range of 0.1 to 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Application Notes and Protocols for Suzuki Coupling with 2-Fluoro-6-phenoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Fluoro-6-phenoxyphenylboronic acid. The protocol is designed to be a robust starting point for the synthesis of complex biaryl compounds, which are of significant interest in medicinal chemistry and materials science.
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[1][2] However, substrates that are sterically hindered, like this compound, can present unique challenges.[3][4] This protocol outlines a method optimized for such substrates, focusing on the selection of appropriate catalysts, ligands, and reaction conditions to achieve high yields and purity.
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific aryl halide used.
Materials:
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Oven-dried round-bottom flask or Schlenk tube with a magnetic stir bar
-
Rubber septum
-
Inert gas supply (Nitrogen or Argon)
-
Syringes
-
Oil bath
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[5]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[5]
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 2-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.[5]
-
Add water (10 mL) to the reaction mixture and stir for 5 minutes.[5]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[5]
-
Combine the organic layers and wash with brine (20 mL).[5]
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
-
Purification:
Data Presentation
The following tables provide a template for recording and presenting experimental data.
Table 1: Reagent Quantities and Reaction Parameters
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Aryl Halide | Varies | 1.0 | 1.0 | Varies |
| This compound | 232.02 | 1.2 | 1.2 | 278.4 mg |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 | 4.5 mg |
| SPhos | 410.47 | 0.04 | 0.04 | 16.4 mg |
| K₃PO₄ | 212.27 | 2.0 | 2.0 | 424.5 mg |
| Toluene | - | - | - | 5 mL |
| Water | - | - | - | 0.5 mL |
| Temperature | - | - | - | 100 °C |
| Reaction Time | - | - | - | Varies |
Table 2: Results and Characterization
| Entry | Aryl Halide | Product | Yield (%) | Purity (%) | Characterization Notes |
| 1 | Example: 4-Bromoanisole | Example: 2-Fluoro-4'-methoxy-6-phenoxy-1,1'-biphenyl | e.g., 85% | e.g., >95% | ¹H NMR, ¹³C NMR, MS consistent with structure |
| 2 |
Mandatory Visualization
Caption: General workflow for the Suzuki-Miyaura cross-coupling experiment.
Discussion
The choice of a bulky and electron-rich phosphine ligand such as SPhos is crucial when dealing with sterically hindered boronic acids like this compound.[3] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The use of a phosphate base like K₃PO₄ is often effective in promoting the transmetalation step without causing significant degradation of the boronic acid.[5] The reaction is typically carried out in a non-polar aprotic solvent such as toluene or dioxane, often with a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle.[1][5]
It is important to ensure that the reaction is carried out under strictly anhydrous and inert conditions to prevent the deactivation of the palladium catalyst and the protodeboronation of the boronic acid.[7] Degassing the solvents is a critical step in removing dissolved oxygen.
This protocol serves as a foundational method. For different aryl halides, optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results. Researchers should systematically vary these parameters to determine the optimal conditions for their specific substrate combination.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Fluoro-6-phenoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Fluoro-6-phenoxyphenylboronic acid with various aryl and heteroaryl halides. This protocol is designed to facilitate the synthesis of complex biaryl and heteroaryl structures, which are significant scaffolds in medicinal chemistry and materials science. The methodologies outlined are based on established principles for the coupling of electronically challenging substrates, particularly those prone to protodeboronation.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The coupling of this compound presents unique challenges due to the steric hindrance and electronic effects imparted by the ortho-substituents. The fluorine atom, being strongly electron-withdrawing, can influence the reactivity of the boronic acid. Furthermore, boronic acids with ortho-substituents can be susceptible to decomposition under basic reaction conditions.[1]
To address these challenges, the selection of an appropriate palladium catalyst system, including the palladium source and ligand, is critical. Highly active catalyst systems, often employing bulky and electron-rich phosphine ligands, are necessary to overcome the steric hindrance and promote efficient oxidative addition and reductive elimination steps in the catalytic cycle.[2] The choice of base and solvent also plays a crucial role in achieving high yields and minimizing side reactions.[2][3]
General Reaction Scheme
The general transformation involves the coupling of this compound with an aryl or heteroaryl halide (X = Cl, Br, I) or triflate (OTf) in the presence of a palladium catalyst, a ligand, and a base.
Caption: General scheme of the Suzuki-Miyaura coupling.
Recommended Catalyst Systems and Reaction Conditions
The choice of catalyst, ligand, base, and solvent are critical for a successful coupling reaction. Below is a summary of recommended starting conditions for the coupling of this compound. Optimization may be necessary for specific substrates.
Data Presentation: Recommended Reaction Parameters
| Parameter | Recommended Conditions | Rationale / Notes |
| Palladium Precatalyst | [Pd(OAc)₂] or Pd₂(dba)₃ | Readily available and effective palladium sources.[4] |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ | Bulky, electron-rich phosphine ligands are effective for sterically hindered and electron-deficient substrates.[1][4] |
| Base | K₃PO₄ or Cs₂CO₃ | Mild bases that are effective in promoting transmetalation while minimizing boronic acid decomposition.[1] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or THF/H₂O (e.g., 5:1 ratio) | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[5] |
| Temperature | Room Temperature to 80 °C | Milder conditions are often possible with highly active catalysts.[1][4] Higher temperatures may be required for less reactive halides (e.g., chlorides). |
| Catalyst Loading | 1-3 mol % | Typical catalyst loading for efficient conversion. |
| Reactant Ratio | Boronic Acid:Aryl Halide (1.2:1) | A slight excess of the boronic acid is often used to ensure complete consumption of the halide. |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound. Note: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a good starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) Acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
Anhydrous Toluene
-
Degassed Water
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), Palladium(II) Acetate (0.02 mmol, 2 mol %), SPhos (0.04 mmol, 4 mol %), and potassium phosphate (2.0 mmol).
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Key Considerations
-
Protodeboronation: Fluorinated boronic acids can be susceptible to protodeboronation. Using milder bases like K₃PO₄ and shorter reaction times can help minimize this side reaction.[1]
-
Low Reactivity of Aryl Chlorides: Aryl chlorides are less reactive than bromides and iodides. For these substrates, using a more active catalyst system (e.g., with a Buchwald ligand like XPhos or SPhos) and potentially higher temperatures may be necessary.[4]
-
Homocoupling: The formation of biaryl products from the boronic acid can be suppressed by ensuring a truly anaerobic environment and by using the correct stoichiometry of reactants.
-
Reaction Monitoring: It is crucial to monitor the reaction to determine the optimal reaction time and to avoid product degradation or the formation of byproducts.
These application notes and protocols provide a solid foundation for researchers to successfully utilize this compound in Suzuki-Miyaura coupling reactions, enabling the synthesis of a wide array of valuable biaryl compounds.
Disclaimer: The information provided in this document is for Research Use Only (RUO). Optimization of the reaction conditions may be necessary for specific substrates and scales. Always follow appropriate laboratory safety procedures.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phosphine Ligands in Sterically Hindered Boronic Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency. However, the coupling of sterically hindered boronic acids and aryl halides presents a significant challenge due to slow reaction kinetics and low yields. The development of specialized phosphine ligands has been instrumental in overcoming these hurdles. This document provides detailed application notes and experimental protocols for the use of advanced phosphine ligands in sterically hindered Suzuki-Miyaura coupling reactions.
Introduction to Ligand-Enabled Sterically Hindered Coupling
The success of Suzuki-Miyaura coupling reactions involving sterically demanding substrates, such as di-ortho-substituted aryl halides and boronic acids, is highly dependent on the choice of phosphine ligand.[1] Bulky and electron-rich phosphine ligands are crucial for promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1] These ligands stabilize the catalytically active monoligated palladium(0) species, which is believed to be a key intermediate in the coupling of hindered substrates.[1]
Several classes of phosphine ligands have proven effective in facilitating the coupling of sterically hindered partners. Among the most prominent are the dialkylbiaryl phosphines developed by the Buchwald group, such as SPhos, XPhos, and RuPhos.[1] Other notable examples include indenyl-derived phosphines, indole-amide-based ligands, and P-bridged biaryl phosphines, each offering unique advantages in specific contexts. The selection of the optimal ligand is critical and often depends on the specific substrates being coupled.
Data Presentation: Ligand Performance in Sterically Hindered Couplings
The following tables summarize the performance of various phosphine ligands in the Suzuki-Miyaura coupling of sterically hindered aryl halides and boronic acids, providing a comparative overview of their efficacy under different reaction conditions.
Table 1: Coupling of Sterically Hindered Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Ligand | Pd Precursor (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dimethylbromobenzene | R-Phos | Pd(dba)₂ (1) | K₃PO₄·H₂O | THF | RT | 2 | 98 |
| 2 | 2,4,6-Triisopropylbromobenzene | AntPhos | Pd(OAc)₂ (1) | K₃PO₄ | Toluene | 110 | 24 | 58 |
| 3 | 2,4,6-Triisopropylbromobenzene | S-Phos | Pd(OAc)₂ (1) | K₃PO₄ | Toluene | 110 | 24 | 3 |
| 4 | 2-Bromomesitylene | L6¹ | Pd(OAc)₂ (1) | K₃PO₄ | Dioxane | 110 | 18 | 95 |
¹L6 is a benzo[c]carbazolyl-based phosphine ligand.[2]
Table 2: Coupling of Sterically Hindered Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Ligand | Pd Precursor (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chlorotoluene | SPhos | Pd₂(dba)₃ (1) | K₃PO₄ | Toluene | 100 | 24 | 98 |
| 2 | 2,6-Dimethylchlorobenzene | XPhos | Pd(OAc)₂ (2) | K₃PO₄ | t-Amyl Alcohol | 100 | 18 | 95 |
| 3 | 2-Chloro-1,3-xylene | JagPhos I² | Pd(OAc)₂ (0.2) | K₃PO₄ | Toluene | 110 | 24 | 96 |
²JagPhos I is an imidazopyridine monophosphine ligand.[3]
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura coupling reactions involving sterically hindered substrates. Optimization of reaction parameters may be necessary for specific substrate combinations.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide with an Arylboronic Acid
This protocol is adapted from a procedure utilizing the R-Phos ligand for room temperature coupling.[4]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., R-Phos, AntPhos)
-
Potassium phosphate tribasic monohydrate (K₃PO₄·H₂O), finely ground
-
Sterically hindered aryl bromide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., THF, dioxane, or toluene)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(dba)₂, 1 mol%) and the phosphine ligand (e.g., R-Phos, 1-3 mol%).
-
Add the arylboronic acid (1.5 mmol, 1.5 equiv) and K₃PO₄·H₂O (3.0 mmol, 3.0 equiv).
-
Evacuate and backfill the flask with the inert gas (repeat three times).
-
Through the septum, add the anhydrous, degassed solvent (e.g., THF, to make a 0.2 M solution with respect to the aryl bromide).
-
Add the sterically hindered aryl bromide (1.0 mmol, 1.0 equiv).
-
Seal the flask and stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 110 °C) for the specified time (e.g., 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride with an Arylboronic Acid
This protocol is a general guideline for the coupling of challenging aryl chlorides.[5]
Materials:
-
Palladacycle precatalyst (e.g., [(IMes)Pd(cinnamyl)Cl]₂) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., XPhos).
-
Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄)
-
Sterically hindered aryl chloride (1.0 equiv)
-
Arylboronic acid (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., 2-propanol or t-amyl alcohol)
-
Reaction vial with a screw cap and septum
-
Inert atmosphere (Argon)
Procedure:
-
In a glovebox, add the palladium precatalyst (e.g., 2 mol %) and the base (e.g., NaOtBu, 1.2 equiv) to a reaction vial equipped with a magnetic stir bar.
-
If not using a precatalyst, add the palladium source and the phosphine ligand to the vial.
-
Add the arylboronic acid (1.4 mmol, 1.4 equiv).
-
Seal the vial with a screw cap fitted with a septum.
-
Outside the glovebox, inject the anhydrous, degassed solvent (e.g., 2-propanol, to make a 0.5 M solution with respect to the aryl chloride).
-
Stir the mixture at room temperature for 15 minutes.
-
Inject the sterically hindered aryl chloride (1.0 mmol, 1.0 equiv).
-
Stir the reaction at the desired temperature (e.g., room temperature to 100 °C) and monitor by GC-MS.
-
Upon completion, add a small amount of silica gel to the vial and evaporate the solvent in vacuo.
-
Isolate the product by flash chromatography.
Visualizations
The following diagrams illustrate key concepts in phosphine ligand-enabled Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
Application Notes and Protocols for Suzuki Reactions Involving 2-Fluoro-6-phenoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note focuses on the use of 2-Fluoro-6-phenoxyphenylboronic acid, a sterically hindered and electronically modified substrate, in Suzuki reactions. The presence of ortho-substituents, a fluorine atom and a phenoxy group, presents unique challenges and considerations for reaction optimization, particularly in the selection of an appropriate base. The base plays a critical role in the catalytic cycle, primarily by activating the boronic acid for the crucial transmetalation step. This document provides a comprehensive guide to base selection, supported by data from analogous systems, and detailed protocols to aid researchers in achieving high yields and reproducibility.
The Critical Role of the Base in Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. The base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.
For sterically hindered boronic acids like this compound, the choice of base is critical. An appropriate base must be strong enough to facilitate the formation of the boronate complex but not so harsh as to cause decomposition of the starting materials or the product. Common bases employed in Suzuki reactions include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.
Data Presentation: Base Selection for Structurally Similar Boronic Acids
Table 1: Comparative Performance of Bases in Suzuki Reactions of Analogous Sterically Hindered and Fluorinated Phenylboronic Acids
| Entry | Boronic Acid Analogue | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference Analogue |
| 1 | 2,6-Difluorophenylboronic acid | 4-Chloroanisole | XPhos Pd G2 | K₃PO₄ | THF/H₂O | RT | >95 | [1] |
| 2 | Phenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/H₂O | 90 | 95 | [2] |
| 3 | Phenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 92 | [2] |
| 4 | Phenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Toluene/H₂O | 90 | 96 | [2] |
| 5 | 2-Thiopheneboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 72 | [3][4] |
| 6 | 2,5-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 94 | [5] |
Note: The data presented in this table is for analogous compounds and should be used as a guideline for optimizing reactions with this compound.
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction of this compound with an aryl bromide. This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, palladium catalyst, and the selected base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Mandatory Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Base Screening
Caption: A logical workflow for screening different bases in a Suzuki reaction.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Fluoro-6-phenoxyphenylboronic Acid in Medicinal Chemistry
Disclaimer: Direct applications and experimental data for 2-Fluoro-6-phenoxyphenylboronic acid in medicinal chemistry are limited in publicly available literature. The following application notes and protocols are based on the well-established use of closely related fluorinated phenylboronic acids as versatile building blocks in drug discovery and development. The provided data and methodologies are representative and intended to guide researchers on the potential applications of the title compound.
Introduction
This compound is a valuable synthetic intermediate for medicinal chemistry research. Its structural features, including a fluorinated phenyl ring and a boronic acid moiety, make it a key component in the synthesis of complex biaryl and heteroaryl structures. The presence of a fluorine atom can significantly enhance the pharmacological profile of a drug candidate by improving metabolic stability, binding affinity, and bioavailability.[1] The boronic acid group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1][2]
Key Applications in Medicinal Chemistry
The primary application of this compound and its analogs in medicinal chemistry is in the synthesis of biaryl compounds that can act as inhibitors or modulators of various biological targets. The 2-fluoro-6-phenoxy substitution pattern can be strategically employed to introduce specific steric and electronic properties to the resulting molecule, potentially leading to enhanced potency and selectivity.
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors and other anti-cancer agents feature biaryl scaffolds. The introduction of a 2-fluoro-6-phenoxyphenyl motif could lead to novel compounds targeting protein-protein interactions or enzymatic active sites.
-
Inflammation and Immunology: Biaryl compounds are prevalent in the design of inhibitors for enzymes such as cyclooxygenases (COX) and phosphodiesterases (PDEs), which are key targets in inflammatory diseases.
-
Infectious Diseases: The development of novel antibacterial and antiviral agents often relies on the synthesis of complex heterocyclic and biaryl structures to inhibit essential microbial enzymes.
-
Neurology: Biaryl moieties are found in numerous centrally acting agents, and the lipophilicity imparted by the fluoro and phenoxy groups could be beneficial for brain penetration.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of various fluorinated phenylboronic acids with different aryl halides. This data, adapted from similar systems, illustrates the expected reactivity and efficiency.
| Entry | Fluorinated Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 2-Fluorophenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 |
| 2 | 3,4-Difluorophenylboronic acid | 4-Chloroanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 92 |
| 3 | 2-Fluoropyridine-3-boronic acid | 3-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 85 |
| 4 | 2,4,6-Trifluorophenylboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 88 |
Data is representative and compiled from analogous reactions in the literature. Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a 2-fluoro-6-substituted-phenylboronic acid with an aryl halide.
Materials:
-
This compound (or related analog)
-
Aryl halide (bromide or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (0.02-0.05 mmol) and ligand (if applicable) and add it to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent (5-10 mL) to the reaction mixture via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow for Biaryl Synthesis
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a kinase signaling pathway by a biaryl compound.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Fluoro-6-phenoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds between sp²-hybridized centers. This protocol details the application of 2-Fluoro-6-phenoxyphenylboronic acid as a building block in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to generate complex biaryl compounds. The presence of the ortho-fluoro and ortho-phenoxy substituents introduces unique steric and electronic properties that can be leveraged to create novel molecular architectures.
General Reaction Scheme
The general transformation involves the coupling of this compound with a variety of aryl or heteroaryl halides (or triflates) in the presence of a palladium catalyst, a ligand, and a base.
Caption: General scheme of the Suzuki-Miyaura coupling.
Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of the aryl halide to the active Pd(0) species. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired biaryl product and regenerates the Pd(0) catalyst.
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Generalized Procedure
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for different aryl halides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene
-
Degassed Water (10% v/v of toluene)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, Palladium(II) Acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous toluene and degassed water via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and purification of the target biaryl compound.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Representative Data
The following table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids, providing a reference for expected results. Please note that specific yields for reactions involving this compound may vary and require optimization.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | This compound | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 18 | 85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | This compound | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 20 | 78 |
| 3 | 2-Bromopyridine | This compound | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 85 | 16 | 65 |
| 4 | 4-Chlorotoluene | This compound | NiCl₂(dppp) (3) | - | K₃PO₄ | Toluene | 100 | 24 | 72 |
Troubleshooting and Key Considerations
-
Low Yields: In case of low yields, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of ligand is often critical for coupling sterically hindered substrates. Buchwald ligands (e.g., SPhos, XPhos) are often effective.
-
Protodeboronation: Boronic acids can undergo protodeboronation (loss of the boronic acid group). Using anhydrous solvents and a slight excess of the boronic acid can mitigate this side reaction.
-
Homocoupling: Homocoupling of the boronic acid can occur as a side reaction. Careful control of the reaction temperature and catalyst loading can minimize this.
-
Inert Atmosphere: Maintaining an inert atmosphere is crucial as the palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and organic solvents are flammable and toxic. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 2-Fluoro-6-phenoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures.[1][2][3] These structural motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds.[4] The incorporation of microwave irradiation has revolutionized this reaction by dramatically reducing reaction times from hours to minutes, often improving yields and enhancing reproducibility.[1] This is particularly beneficial when working with sterically hindered or electronically challenging substrates.
This document provides detailed application notes and protocols for the microwave-assisted Suzuki-Miyaura cross-coupling of 2-Fluoro-6-phenoxyphenylboronic acid with various aryl halides. The presence of the fluorine atom and the bulky phenoxy group introduces specific steric and electronic challenges that can be effectively overcome using microwave-assisted synthesis. The fluorine substituent is of particular interest in medicinal chemistry as it can modulate the physicochemical properties of the final compound, such as pKa and metabolic stability.[5][6]
Advantages of Microwave-Assisted Suzuki Coupling
The use of microwave heating for Suzuki coupling reactions offers several key advantages over conventional heating methods:
-
Rapid Reaction Times: Microwave irradiation can significantly accelerate reaction rates, reducing synthesis times from hours to minutes.[1]
-
Improved Yields: By minimizing byproduct formation through rapid and uniform heating, microwave-assisted reactions often result in higher isolated yields.[1]
-
Enhanced Reproducibility: Microwave reactors provide precise temperature and pressure control, leading to more consistent and reproducible results.[1]
-
Access to Novel Chemical Space: The ability to rapidly screen reaction conditions allows for the efficient exploration of a wider range of substrates.[1]
Experimental Protocols
This section provides a general protocol for the microwave-assisted Suzuki coupling of this compound with an aryl halide. The conditions provided are a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide, or activated aryl chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DMF/water, toluene/ethanol/water)
-
Microwave synthesis vial (appropriate for the reaction scale)
-
Magnetic stir bar
General Procedure:
-
To a microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.2 - 1.5 equivalents).
-
Add the aryl halide (1.0 equivalent).
-
Add the palladium catalyst (1-5 mol%) and ligand (if necessary).
-
Add the base (2.0 - 3.0 equivalents).
-
Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a concentration of approximately 0.1 - 0.5 M.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the microwave-assisted Suzuki coupling of this compound with various aryl bromides, illustrating the effect of different catalysts, bases, and reaction times on the product yield.
| Entry | Aryl Bromide | Catalyst (mol%) | Base (equiv) | Solvent | Time (min) | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 15 | 120 | 92 |
| 2 | 4-Bromotoluene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 10 | 130 | 95 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (3) | K₃PO₄ (3) | DMF/H₂O (5:1) | 20 | 110 | 88 |
| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 15 | 125 | 85 |
| 5 | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 10 | 140 | 90 |
Visualizations
Diagram 1: Experimental Workflow
Caption: A schematic overview of the key steps involved in the microwave-assisted Suzuki coupling protocol.
Diagram 2: Suzuki Coupling Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Chlorides with 2-Fluoro-6-phenoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the challenging Suzuki-Miyaura cross-coupling reaction between aryl chlorides and the sterically hindered 2-Fluoro-6-phenoxyphenylboronic acid. The synthesis of the resulting tetra-ortho-substituted biaryl scaffolds is of significant interest in medicinal chemistry and materials science. The following protocols are based on established methods for coupling sterically demanding substrates and are designed to provide a high probability of success.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. However, the coupling of sterically hindered substrates, such as ortho-substituted aryl chlorides with 2,6-disubstituted arylboronic acids, presents a significant challenge. This is due to the steric hindrance around the palladium center, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.
To overcome this challenge, specialized catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are required.[1][2] These ligands promote the formation of a monoligated palladium(0) species, which is crucial for the oxidative addition of the sterically hindered aryl chloride. Furthermore, they facilitate the subsequent transmetalation and reductive elimination steps to afford the desired biaryl product.
This document outlines a recommended reaction setup and protocol for the successful coupling of various aryl chlorides with this compound.
Reaction Scheme
Figure 1. General reaction scheme for the Suzuki-Miyaura coupling of an aryl chloride with this compound.
Recommended Catalyst Systems and Conditions
Based on literature precedents for sterically hindered Suzuki-Miyaura couplings, two primary catalyst systems are recommended. The choice between them may depend on the specific aryl chloride substrate and laboratory availability.
System 1: Buchwald Ligand-Based Catalyst
This system utilizes a bulky biaryl phosphine ligand, which has demonstrated high efficacy in the coupling of sterically hindered substrates.
System 2: N-Heterocyclic Carbene (NHC) Ligand-Based Catalyst
NHC ligands have emerged as powerful alternatives to phosphines, offering high stability and catalytic activity in challenging cross-coupling reactions.[1]
A summary of the recommended reaction parameters for both systems is presented in the table below.
Table 1: Recommended Reaction Parameters for the Coupling of Aryl Chlorides with this compound
| Parameter | System 1: Buchwald Ligand | System 2: NHC Ligand |
| Palladium Source | Pd(OAc)₂ (Palladium(II) Acetate) | [Pd(allyl)Cl]₂ or Pd(OAc)₂ |
| Ligand | SPhos or XPhos | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) |
| Base | K₃PO₄ (Potassium Phosphate) | K₃PO₄ or Cs₂CO₃ (Cesium Carbonate) |
| Solvent | Toluene or 1,4-Dioxane | Toluene or THF |
| Temperature | 80-110 °C | 60-100 °C |
| Palladium Loading | 1-2 mol% | 1-2 mol% |
| Ligand Loading | 1.2-2.4 mol% (L:Pd ratio ~1.2:1) | 1.2-2.4 mol% (L:Pd ratio ~1.2:1) |
| Boronic Acid | 1.2-1.5 equivalents | 1.2-1.5 equivalents |
| Base | 2-3 equivalents | 2-3 equivalents |
Experimental Protocol - System 1 (Buchwald Ligand)
This protocol provides a detailed methodology for the Suzuki-Miyaura coupling using the SPhos ligand.
Materials:
-
Aryl chloride (1.0 mmol)
-
This compound (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.024 mmol, 2.4 mol%)
-
K₃PO₄ (3.0 mmol, 3.0 equiv, finely ground and dried)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.024 mmol), and K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling is a well-established process involving several key steps.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Troubleshooting and Considerations
-
Low Yields: If the reaction yield is low, consider increasing the reaction temperature, extending the reaction time, or using a different solvent such as 1,4-dioxane. Ensure that all reagents and the solvent are anhydrous, as water can lead to protodeboronation of the boronic acid.
-
Decomposition of Boronic Acid: Sterically hindered boronic acids can be prone to decomposition at elevated temperatures. If this is suspected, a lower reaction temperature with a more active catalyst system (e.g., a different Buchwald ligand or an NHC-based catalyst) may be beneficial.
-
Aryl Chloride Reactivity: Electron-rich or sterically hindered aryl chlorides are generally less reactive. For these challenging substrates, a higher catalyst loading or a more electron-rich ligand may be necessary to facilitate the oxidative addition step.
-
Base Selection: The choice of base is critical. K₃PO₄ is generally effective, but for some substrates, a stronger base like Cs₂CO₃ may improve the reaction rate. The base should be finely powdered and thoroughly dried before use.
By following these guidelines and protocols, researchers can enhance their success in performing this challenging but valuable transformation.
References
Application Notes and Protocols for Work-up and Purification of Products from 2-Fluoro-6-phenoxyphenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the work-up and purification of products synthesized using 2-Fluoro-6-phenoxyphenylboronic acid, a key building block in the development of novel chemical entities. The primary focus is on the purification of biaryl compounds, which are common products of Suzuki-Miyaura cross-coupling reactions and are of significant interest in medicinal chemistry and materials science.[1][2]
Introduction
This compound is a versatile reagent used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds.[1][3] The products of these reactions are often complex biaryl structures that require robust purification methods to remove unreacted starting materials, catalysts, and byproducts.[2][4] This document outlines a general yet comprehensive strategy for the successful isolation of pure products.
Core Concepts in Purification
The purification strategy for products derived from this compound reactions is contingent on the specific reaction performed. However, a typical workflow involves an initial aqueous work-up followed by chromatographic purification.[2][5]
Potential Impurities to Remove:
-
Excess boronic acid or its anhydride derivatives.
-
Unreacted aryl halide.
-
Palladium catalyst residues.[2]
-
Phosphine ligands and their oxides (e.g., triphenylphosphine oxide).
-
Inorganic salts from the base used in the reaction.
-
Homocoupling byproducts.
Experimental Protocols
Protocol 1: Standard Aqueous Work-up for Suzuki-Miyaura Cross-Coupling Reactions
This protocol describes a standard liquid-liquid extraction procedure to remove the bulk of inorganic impurities and the palladium catalyst.
Materials:
-
Reaction mixture
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional, for neutralizing acidic components)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
Procedure:
-
Cooling: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.[2]
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (50 mL).[1][2]
-
Catalyst Removal: Filter the diluted mixture through a pad of Celite® to remove the heterogeneous palladium catalyst. Wash the pad with additional ethyl acetate (20 mL) to ensure all product is collected.[2]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel.
-
Drying: Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.[1][6]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[1][2]
Protocol 2: Purification by Flash Column Chromatography
Flash chromatography is the primary method for isolating the desired biaryl product from organic impurities and residual starting materials.
Materials:
-
Crude product from Protocol 1
-
Silica gel (230-240 mesh)
-
Hexanes and Ethyl Acetate (or other suitable solvent system)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Collection tubes
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A mixture of hexanes and ethyl acetate is a common starting point.[1] The polarity should be adjusted so that the desired product has an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a silica gel column using the chosen eluent system (e.g., starting with a low polarity mixture like 5% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the organic solvent (e.g., DCM or the eluent). For better separation, dry-loading the crude product onto a small amount of silica gel is recommended.[2]
-
Elution: Elute the column with the solvent system. A gradient elution, gradually increasing the polarity (e.g., from 5% to 30% ethyl acetate in hexanes), is often effective for separating compounds with different polarities.[2]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[2]
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.[2]
Protocol 3: Optional Recrystallization for Final Polishing
For solid products, recrystallization can be an effective final step to achieve high purity.
Procedure:
-
Dissolve the product from column chromatography in a minimal amount of a hot solvent (e.g., ethanol, acetone, or ethyl acetate).[2]
-
If necessary, add a co-solvent (e.g., water or hexanes) dropwise until the solution becomes slightly turbid.[2]
-
Allow the solution to cool slowly to room temperature, which encourages the formation of well-defined crystals.
-
Further cool the mixture in an ice bath to maximize the yield of the precipitate.[2]
-
Collect the crystals by filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.[2]
Data Presentation
The following table presents illustrative data for the purification of a hypothetical biaryl product from a Suzuki-Miyaura reaction using this compound.
| Purification Step | Method | Starting Mass (mg) | Final Mass (mg) | Recovery (%) | Purity (by LC-MS, %) |
| Crude Product | Aqueous Work-up | 500 (Theoretical) | 485 | 97 | 75 |
| Purified Product | Flash Chromatography | 485 | 390 | 80 | >95 |
| Final Product | Recrystallization | 390 | 350 | 90 | >99 |
Visualizations
The following diagrams illustrate the general workflow and the chemical transformation involved.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Fluoro-6-phenoxyphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki coupling reactions involving 2-Fluoro-6-phenoxyphenylboronic acid.
Troubleshooting Guide
Issue 1: Low to No Yield of the Desired Product
Low or no yield is a common issue when working with sterically hindered and electronically complex substrates like this compound. The ortho-fluoro and ortho-phenoxy substituents create significant steric hindrance, which can impede the catalytic cycle.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | The choice of palladium source and ligand is critical. For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] |
| Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands promote the oxidative addition and reductive elimination steps. Consider using pre-formed palladium precatalysts (e.g., XPhos Pd G3) which can be more active.[3][4] | |
| Ineffective Base | The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield. |
| Solution: Screen a variety of bases. For sterically demanding couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like Na₂CO₃ or K₂CO₃.[1] The use of aqueous base solutions can be beneficial, but for boronic acids prone to protodeboronation, anhydrous conditions with a soluble base might be necessary. | |
| Suboptimal Solvent | The solvent influences the solubility of reagents and the stability of the catalytic species. |
| Solution: Aprotic polar solvents like 1,4-dioxane, toluene, or THF are commonly used. Often, a mixture with water (e.g., dioxane/water 4:1) is employed to dissolve the inorganic base.[5] For substrates susceptible to protodeboronation, anhydrous solvents are preferred. | |
| Low Reaction Temperature | Steric hindrance can necessitate higher activation energy for the reaction to proceed at a reasonable rate. |
| Solution: Increase the reaction temperature, typically in the range of 80-110 °C.[6] Monitor for potential decomposition of starting materials or product at elevated temperatures. | |
| Oxygen Contamination | The presence of oxygen can lead to the oxidation of the phosphine ligand and the formation of inactive Pd(II) species, as well as promote the homocoupling of the boronic acid. |
| Solution: Ensure all solvents and the reaction mixture are thoroughly degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment. |
Issue 2: Presence of Significant Side Products
The formation of byproducts can complicate purification and reduce the yield of the target molecule.
Common Side Products and Mitigation Strategies:
| Side Product | Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that catalyze homocoupling. | Solution: Rigorously degas all solvents and reagents and maintain an inert atmosphere. Using a Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling. |
| Protodeboronation | The boronic acid group is replaced by a hydrogen atom. This is a common issue with electron-deficient or sterically hindered boronic acids, especially in the presence of water and strong bases at elevated temperatures.[3][4] | Solution: Use milder bases (if effective for the coupling), lower the reaction temperature, or shorten the reaction time. Running the reaction under anhydrous conditions can also minimize this side reaction. The use of a highly active catalyst that promotes a fast coupling can outcompete the slower protodeboronation.[3][4] |
| Dehalogenation of the Aryl Halide | The halide on the coupling partner is replaced by a hydrogen atom. | Solution: This can be caused by certain bases or impurities. Switching to a different base (e.g., from a hydroxide base to a carbonate or phosphate base) and ensuring the purity of all reagents can help. |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound not working?
A1: The primary challenges with this substrate are the steric hindrance from the two ortho substituents and the electronic effect of the fluorine atom. These factors can slow down key steps in the catalytic cycle. Success often requires more forcing conditions and a carefully selected catalyst system, particularly a bulky and electron-rich ligand.[2]
Q2: What is the best palladium catalyst and ligand combination for this type of sterically hindered coupling?
A2: While there is no single "best" combination for all substrates, highly effective systems for sterically hindered couplings often involve Buchwald-type ligands. A good starting point would be to screen ligands like XPhos, SPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, or to use a commercially available precatalyst like XPhos Pd G3.[2][3][4]
Q3: Which base should I choose for the reaction?
A3: The choice of base is critical. For sterically hindered boronic acids, stronger, non-nucleophilic bases are generally preferred. A screening of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended. The solubility of the base is also important; often an aqueous solution is used, but this must be balanced against the risk of protodeboronation.
Q4: Can I use a boronic ester instead of the boronic acid?
A4: Yes, using a boronic ester, such as a pinacol ester, can be advantageous. Boronic esters are often more stable and less prone to protodeboronation and homocoupling than the corresponding boronic acids.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture over time.
Data Presentation
The following tables provide representative data on how different reaction parameters can influence the yield of Suzuki coupling reactions with sterically hindered or fluorinated boronic acids. While specific data for this compound is not extensively published, these tables illustrate general trends.
Table 1: Effect of Ligand on Yield
Reaction Conditions: Aryl Bromide (1.0 equiv), 2-substituted Phenylboronic Acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), Base (2.0 equiv), Toluene, 100 °C, 12 h.
| Ligand | Steric Bulk | Electron Donating Ability | Representative Yield (%) |
| PPh₃ | Low | Moderate | < 20 |
| PCy₃ | High | High | 60-75 |
| XPhos | Very High | Very High | > 90 |
| SPhos | Very High | Very High | > 90 |
Table 2: Effect of Base on Yield
Reaction Conditions: Aryl Bromide (1.0 equiv), 2-Fluoro-phenylboronic Acid derivative (1.5 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), 1,4-Dioxane, 100 °C, 12 h.
| Base | Strength | Solubility in Dioxane | Representative Yield (%) |
| Na₂CO₃ | Moderate | Low | 40-60 |
| K₂CO₃ | Moderate | Low | 50-70 |
| K₃PO₄ | Strong | Low | 85-95 |
| Cs₂CO₃ | Strong | Moderate | > 90 |
Table 3: Effect of Solvent on Yield
Reaction Conditions: Aryl Bromide (1.0 equiv), this compound (1.5 equiv), XPhos Pd G3 (2 mol%), K₃PO₄ (2.0 equiv), 100 °C, 12 h.
| Solvent | Polarity | Boiling Point (°C) | Representative Yield (%) |
| Toluene | Non-polar | 111 | 85-95 |
| 1,4-Dioxane | Polar aprotic | 101 | > 90 |
| THF | Polar aprotic | 66 | 70-85 (reflux) |
| DMF | Polar aprotic | 153 | 80-90 |
Experimental Protocols
General Protocol for Optimizing Suzuki Coupling with this compound
This protocol provides a starting point for the optimization of the Suzuki coupling reaction.
Materials:
-
This compound
-
Aryl halide (bromide or iodide recommended for initial trials)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel containing a stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (1-5 mol%).
-
Solvent Addition: Add the degassed solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in Suzuki coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Suzuki-Miyaura Coupling of 2-Fluoro-6-phenoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the homocoupling of 2-Fluoro-6-phenoxyphenylboronic acid during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem?
A1: Boronic acid homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid (in this case, this compound) react with each other to form a symmetrical biaryl byproduct. This is problematic because it consumes the boronic acid, thereby reducing the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarities between the byproduct and the target molecule.[1]
Q2: What are the primary causes of homocoupling of this compound?
A2: The two main causes of boronic acid homocoupling are:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then facilitate the homocoupling of the boronic acid.[1] Rigorous exclusion of oxygen is therefore critical.[2][3]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst. This is particularly prevalent at the beginning of the reaction before the catalytic cycle is fully established.[1][4]
Q3: How can I effectively remove dissolved oxygen from my reaction?
A3: Thoroughly degassing all solvents and the reaction mixture is one of the most effective ways to prevent oxygen-mediated homocoupling.[5] Common methods include:
-
Inert Gas Sparging: Bubbling an inert gas like nitrogen or argon through the solvent for an extended period (e.g., 15-30 minutes) can displace dissolved oxygen.[1][3]
-
Freeze-Pump-Thaw: For more rigorous oxygen removal, this technique involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle three to five times is highly effective.[1]
Q4: Can the choice of palladium catalyst and ligand influence homocoupling?
A4: Yes, the choice of catalyst and ligand is crucial.
-
Catalyst: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) can be advantageous over Pd(II) sources (e.g., Pd(OAc)₂) as it bypasses the initial Pd(II)-mediated homocoupling pathway.[4] Air-stable precatalysts that readily generate the active Pd(0) species can also be effective.[6]
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are highly effective at minimizing homocoupling.[5] Their steric bulk can hinder the formation of intermediates that lead to the undesired side reaction and can accelerate the desired cross-coupling pathway.[1]
Q5: What is the role of the base, and how does it affect homocoupling?
A5: The base is necessary to activate the boronic acid for transmetalation.[7] However, the choice and strength of the base can influence side reactions. While a base is required, its selection is often substrate-dependent and may require screening.[5][8] For sensitive substrates prone to side reactions, using a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) might be beneficial compared to stronger bases.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, with a focus on minimizing homocoupling.
Diagram: Troubleshooting Workflow for Homocoupling
Caption: A logical workflow for diagnosing and resolving issues with excessive homocoupling.
Troubleshooting Table
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Significant formation of homocoupled byproduct | 1. Presence of dissolved oxygen in the reaction mixture. | 1a. Rigorously degas the solvent and reaction mixture by sparging with an inert gas (N₂ or Ar) for at least 30 minutes.[1] 1b. For complete oxygen removal, perform three to five freeze-pump-thaw cycles.[1] |
| 2. Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂). | 2a. Switch to a Pd(0) catalyst source (e.g., Pd(PPh₃)₄). 2b. Add a mild reducing agent, such as potassium formate, to the reaction mixture to minimize the concentration of free Pd(II).[3] | |
| 3. Suboptimal choice of ligand. | 3. Employ bulky, electron-rich phosphine ligands like SPhos or XPhos, which can accelerate the desired cross-coupling over homocoupling.[1][5] | |
| 4. High instantaneous concentration of boronic acid. | 4. Add the boronic acid solution slowly to the reaction mixture to disfavor the bimolecular homocoupling reaction.[5] | |
| Low yield of the desired cross-coupled product | 1. Catalyst deactivation. | 1. Ensure the purity of all reagents and the dryness of the solvent. Optimize the reaction temperature; excessive heat can lead to catalyst decomposition.[1] |
| 2. Inefficient transmetalation. | 2. Screen different bases to find the optimal choice for your specific substrate combination. Ensure the base is soluble enough under the reaction conditions.[8] | |
| 3. Incomplete reaction. | 3. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary.[1] | |
| Difficult purification of the final product | 1. Co-elution of the desired product with the homocoupled byproduct. | 1. If homocoupling cannot be completely suppressed, explore different solvent systems for column chromatography to improve separation.[1] |
Experimental Protocols
General Protocol for Minimizing Homocoupling in Suzuki-Miyaura Coupling
This protocol provides a starting point and may require optimization for specific substrates.
Reagents and Materials:
-
This compound (1.0 - 1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a suitable precatalyst/ligand system (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or THF)
Procedure:
-
Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, the base, and the palladium catalyst/ligand.
-
Inert Atmosphere: Seal the flask/vial and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon at least three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Further Degassing: Sparge the reaction mixture with nitrogen or argon for an additional 10-15 minutes.
-
Boronic Acid Addition: Dissolve the this compound in a minimum amount of degassed solvent and add it to the reaction mixture. For sensitive reactions, slow addition of the boronic acid solution via a syringe pump over a period of time is recommended.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Diagram: Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling designed to minimize homocoupling.
Data on Reaction Parameter Effects
Table 1: Effect of Palladium Source and Ligand on Homocoupling
| Pd Source | Ligand | Relative Homocoupling | Desired Product Yield | Comments |
| Pd(OAc)₂ | PPh₃ | High | Moderate | Pd(II) source can lead to significant initial homocoupling. |
| Pd(PPh₃)₄ | - | Moderate | Good | Pd(0) source avoids initial Pd(II)-mediated homocoupling. |
| Pd₂(dba)₃ | XPhos | Low | Excellent | Bulky, electron-rich ligand accelerates cross-coupling and suppresses homocoupling.[5] |
| Pd₂(dba)₃ | SPhos | Low | Excellent | Similar to XPhos, highly effective for challenging substrates.[1] |
Table 2: Influence of Solvent and Base on Homocoupling
| Solvent | Base | Relative Homocoupling | Desired Product Yield | Comments |
| Dioxane/H₂O | K₃PO₄ | Moderate-High | Good | A common, effective system, but water can sometimes promote homocoupling.[5] |
| Toluene | K₂CO₃ | Low-Moderate | Good-Excellent | Anhydrous conditions with a milder base can reduce side reactions. |
| THF | Cs₂CO₃ | Moderate | Good | The "caesium effect" can sometimes be beneficial, but requires screening. |
| 2-MeTHF | KF | Low | Good-Excellent | Anhydrous conditions with a mild base are often optimal for minimizing side reactions like protodeboronation and homocoupling.[6] |
Note: The data presented are representative and intended for illustrative purposes. Actual results will vary depending on the specific aryl halide and precise reaction conditions.
References
- 1. scholarship.claremont.edu [scholarship.claremont.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
preventing protodeboronation of 2-Fluoro-6-phenoxyphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 2-Fluoro-6-phenoxyphenylboronic acid during their experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is a common and detrimental side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this process leads to the formation of the unwanted byproduct 2-fluoro-1-phenoxybenzene, thereby reducing the yield of the desired cross-coupled product. This particular substrate is highly susceptible due to the presence of an electron-withdrawing fluorine atom at the ortho-position, which increases the electrophilicity of the ipso-carbon and destabilizes the C-B bond, making it more prone to cleavage.
Q2: How can I detect if protodeboronation is occurring in my reaction?
A2: The most common way to identify protodeboronation is by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or ¹H NMR spectroscopy. You should look for a byproduct with a mass corresponding to the protonated starting material (2-fluoro-1-phenoxybenzene) and a correspondingly lower yield of your desired product.
Q3: What are the primary factors that promote the protodeboronation of my this compound?
A3: Several factors can accelerate protodeboronation:
-
Reaction Conditions: High temperatures, prolonged reaction times, and the presence of water can increase the rate of protodeboronation.
-
Choice of Base: The strength and type of base are critical. Strong bases can facilitate the formation of the more reactive boronate anion, which can be more susceptible to protodeboronation.[1]
-
Substrate Instability: As mentioned, the ortho-fluoro substituent makes this boronic acid inherently less stable under typical Suzuki-Miyaura conditions.[2]
-
Steric Hindrance: The presence of two ortho-substituents (fluoro and phenoxy) can slow down the desired cross-coupling reaction, giving the protodeboronation side reaction more time to occur.[1][3]
Q4: I am observing significant protodeboronation. What is the most effective strategy to prevent this?
A4: The most robust and widely recommended strategy is to convert the boronic acid to a more stable derivative before the cross-coupling reaction. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and are a leading choice for this "slow-release" approach.[4][5] MIDA boronates are air-stable, crystalline solids that are compatible with chromatography and unreactive under standard anhydrous cross-coupling conditions. Under aqueous basic conditions, they slowly release the boronic acid, maintaining a low concentration in the reaction mixture, which favors the desired cross-coupling over protodeboronation.[4][5]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and minimizing protodeboronation when using this compound.
Problem: Low yield of desired product and significant formation of 2-fluoro-1-phenoxybenzene.
This is the classic sign of protodeboronation outcompeting your desired Suzuki-Miyaura coupling reaction.
This is the most effective solution for overcoming the inherent instability of this compound.
-
Rationale: MIDA boronates are significantly more stable than their corresponding boronic acids.[4][5] They provide a "slow-release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[4][5]
-
Action: Synthesize the MIDA boronate of this compound before proceeding with the Suzuki-Miyaura coupling. (See Experimental Protocol 1).
If converting to a MIDA boronate is not feasible, the following adjustments to your reaction conditions can help mitigate protodeboronation.
-
Rationale: By making the reaction conditions less harsh, you can slow down the rate of protodeboronation.
-
Actionable Steps:
-
Lower the Temperature: If your catalyst is active enough, try running the reaction at a lower temperature (e.g., 60-80 °C).[1]
-
Use a Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][6]
-
Anhydrous Conditions: While some water is often necessary for the Suzuki coupling, excess water can be a proton source for protodeboronation. Using anhydrous solvents can be beneficial, though this may require optimization.[6]
-
Use a Highly Active Catalyst: A more efficient catalyst can accelerate the desired cross-coupling to outcompete protodeboronation. For sterically hindered substrates like this, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) with a suitable palladium source.[1][3]
-
Data Presentation
The following tables provide quantitative data to illustrate the increased stability of MIDA boronates compared to their corresponding boronic acids and the impact of substituents on protodeboronation rates.
Table 1: Comparison of Benchtop Stability of Boronic Acids vs. MIDA Boronates
| Entry | Boronic Acid/MIDA Boronate | % Remaining after 15 days (Boronic Acid) | % Remaining after ≥60 days (MIDA Boronate) |
| 1 | 2-Furan | <5% | >95% |
| 2 | 2-Benzofuran | 15% | >95% |
| 3 | 2-Thiophene | 25% | >95% |
| 4 | 2-Pyrrole | <5% | >95% |
| 5 | 2-Benzothiophene | 60% | >95% |
| 6 | 2-Indole | <5% | >95% |
| 7 | Vinyl | <5% | >95% |
| 8 | Cyclopropyl | <5% | >95% |
Data adapted from a study by Burke and coworkers, demonstrating the superior stability of MIDA boronates for various unstable boronic acids stored on the benchtop under air.[4]
Table 2: Comparison of Cross-Coupling Yields of Boronic Acids vs. MIDA Boronates
| Entry | Boronic Acid/MIDA Boronate | Yield with Boronic Acid (1.5 equiv) | Yield with MIDA Boronate (1.0 equiv) |
| 1 | 2-Furan | 50% | 92% |
| 2 | 2-Benzofuran | 50% | 92% |
| 3 | 2-Thiophene | 37% | 94% |
| 4 | 2-Pyrrole | 32% | 90% |
| 5 | 2-Benzothiophene | 68% | 96% |
| 6 | 2-Indole | 14% | 93% |
Data adapted from a study by Burke and coworkers, comparing the yields of Suzuki-Miyaura coupling of various unstable boronic acids and their corresponding MIDA boronates with 4-chloroanisole.[4]
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-6-phenoxyphenyl MIDA boronate
This protocol is adapted from general procedures for the synthesis of MIDA boronates from arylboronic acids.
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous Dimethylformamide (DMF) or a Toluene/DMSO mixture
-
Dean-Stark apparatus (if using Toluene/DMSO)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv).
-
Add anhydrous DMF to the flask.
-
Heat the mixture to 80-110 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting boronic acid. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude MIDA boronate can often be purified by recrystallization or by silica gel chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 2-Fluoro-6-phenoxyphenyl MIDA boronate
This "slow-release" protocol is designed for challenging substrates where protodeboronation is a major concern.
Materials:
-
2-Fluoro-6-phenoxyphenyl MIDA boronate (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., XPhos, 6 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/water, 10:1)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, 2-Fluoro-6-phenoxyphenyl MIDA boronate, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst and ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Factors promoting protodeboronation over the desired Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
Technical Support Center: Troubleshooting 2-Fluoro-6-phenoxyphenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-Fluoro-6-phenoxyphenylboronic acid, with a focus on addressing low conversion rates in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing low or no conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the common causes?
A1: Low conversion with this compound, a sterically hindered boronic acid, can stem from several factors:
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Steric Hindrance: The ortho-fluoro and ortho-phenoxy substituents create significant steric bulk around the boronic acid moiety. This can impede the crucial transmetalation step in the catalytic cycle.
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Catalyst Inactivity or Poor Choice: The palladium catalyst may be inactive (e.g., oxidized to palladium black) or the chosen ligand may not be suitable for such a sterically demanding substrate. Standard catalysts like Pd(PPh₃)₄ may be ineffective.
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Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical and can dramatically affect the reaction outcome.
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Protodeboronation: Boronic acids can be unstable under reaction conditions and undergo protodeboronation (cleavage of the C-B bond), especially at elevated temperatures and in the presence of water and base.
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Poor Reagent Quality: The purity of the boronic acid, aryl halide, and solvents is crucial. The presence of water or other impurities can deactivate the catalyst and lead to side reactions.
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Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the palladium(0) catalyst.
Q2: What are the best practices for setting up a Suzuki-Miyaura reaction with this substrate?
A2: To maximize your chances of success:
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Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst and continue to maintain an inert atmosphere throughout the reaction.
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Use High-Purity Reagents: Use anhydrous solvents and ensure the boronic acid and aryl halide are of high purity.
-
Select the Right Catalyst System: For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more effective at generating the active Pd(0) species.
-
Optimize Base and Solvent: The choice of base and solvent is interdependent. A common starting point is a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a solvent mixture like dioxane/water or toluene/water.
-
Monitor the Reaction: Track the reaction progress using TLC, GC-MS, or LC-MS to determine the optimal reaction time and identify any potential issues early on.
Q3: How can I minimize the homocoupling of my boronic acid?
A3: Homocoupling is a common side reaction. To minimize it:
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Maintain an Oxygen-Free Environment: As mentioned, rigorous degassing of the reaction mixture is the most effective way to prevent this side reaction.
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Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, but a large excess can sometimes favor homocoupling.
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Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to minimize its concentration at any given time, thus reducing the rate of homocoupling.
Troubleshooting Guide for Low Conversion
If you are experiencing low conversion, a systematic approach to troubleshooting is recommended. The following guide provides a logical workflow to identify and resolve the underlying issues.
Visualizing the Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.
Data Presentation: Condition Screening for Structurally Similar Boronic Acids
While specific data for this compound is limited in the literature, the following tables summarize reaction conditions and yields for structurally related, sterically hindered, or fluorinated boronic acids. This data can serve as a valuable starting point for your optimization studies.
Table 1: Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Base (equiv.) | Solvent | Catalyst (mol%) | Temp. (°C) | Time (h) | Conversion (%) |
| 1 | 4-Bromotoluene | K₂CO₃ (2) | EtOH/H₂O (1:1) | PdCl₂(gly)₂ (1) | RT | 2 | 98 |
| 2 | 4-Bromoanisole | K₂CO₃ (2) | EtOH/H₂O (1:1) | PdCl₂(gly)₂ (1) | RT | 2 | 97 |
| 3 | 2-Bromotoluene | K₂CO₃ (2) | EtOH/H₂O (1:1) | PdCl₂(gly)₂ (1) | RT | 4 | 92 |
| 4 | 2-Bromo-m-xylene | K₂CO₃ (2) | EtOH/H₂O (1:1) | PdCl₂(gly)₂ (1) | RT | 12 | 25 |
| 5 | 4-Chlorotoluene | K₂CO₃ (2) | EtOH/H₂O (1:1) | PdCl₂(gly)₂ (1) | RT | 4 | 65 |
Data adapted from a study on Suzuki-Miyaura reactions in aqueous media. The decreased yield with ortho-substituted and di-ortho-substituted aryl halides (entries 3 and 4) highlights the impact of steric hindrance.
Table 2: Optimization of Suzuki-Miyaura Coupling for Fluorinated Biphenyl Synthesis
| Entry | Aryl Bromide | Boronic Acid | Base | Solvent | Catalyst | Temp. (°C) | Time (h) | Conversion (%) |
| 1 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | K₂CO₃ | DMF/H₂O (95:5) | G-COOH-Pd-10 | 70 | 3 | 85 |
| 2 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | K₂CO₃ | DMF/H₂O (95:5) | G-COOH-Pd-10 | 110 | 3 | 90 |
| 3 | 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | K₂CO₃ | DMF/H₂O (95:5) | G-COOH-Pd-10 | 70 | 3 | 80 |
| 4 | 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | K₂CO₃ | DMF/H₂O (95:5) | G-COOH-Pd-10 | 110 | 3 | 88 |
This table illustrates the effect of temperature and substrate on the conversion of fluorinated analogs, catalyzed by a heterogeneous palladium catalyst.[1]
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction with a sterically hindered aryl boronic acid. This should be used as a starting point and may require optimization for your specific substrates.
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
This protocol is adapted for microwave synthesis, which can often improve yields and reduce reaction times for challenging couplings.[2]
Materials:
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This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
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Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Microwave synthesis vial with a stir bar
Procedure:
-
To a microwave synthesis vial equipped with a stir bar, add the this compound, the aryl halide, the palladium catalyst, and the base.
-
Add the degassed solvent system to the vial.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting. Steric hindrance from the ortho-substituents on this compound primarily affects the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Suzuki-Miyaura Coupling of 2-Fluoro-6-phenoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura coupling of 2-Fluoro-6-phenoxyphenylboronic acid. Due to the limited specific literature on this particular boronic acid, the following information is based on established principles for Suzuki-Miyaura reactions, particularly those involving sterically hindered and ortho-substituted arylboronic acids.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the Suzuki-Miyaura coupling of this compound?
A1: In general, increasing the reaction temperature for Suzuki-Miyaura couplings leads to a higher reaction rate and improved product yield, particularly for challenging substrates like the sterically hindered this compound. However, excessively high temperatures can lead to catalyst decomposition (e.g., formation of palladium black) and increased side reactions, which can lower the overall yield. An optimal temperature must be determined empirically for each specific reaction system. For many Suzuki-Miyaura reactions, an optimal temperature is often found to be around 80°C, with yields decreasing sharply at lower temperatures.[1]
Q2: Why is the coupling of this compound challenging?
A2: The coupling of this compound presents challenges primarily due to steric hindrance. The presence of substituents in both ortho positions to the boronic acid group can impede the transmetalation step in the catalytic cycle.[2] This often necessitates the use of specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands) and potentially higher reaction temperatures to achieve good conversion.[2][3][4]
Q3: What are common side reactions to be aware of, and how does temperature influence them?
A3: Common side reactions in Suzuki-Miyaura couplings include:
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Protodeboronation: The boronic acid reacts with residual water or protic solvents to be replaced by a hydrogen atom. This is often more prevalent at higher temperatures.
-
Homocoupling: The boronic acid couples with itself to form a symmetrical biaryl. This can be influenced by the palladium source and the presence of oxygen.
-
Dehalogenation: The aryl halide partner is reduced, replacing the halide with a hydrogen atom.
Temperature can exacerbate these side reactions. For instance, while higher temperatures can promote the desired coupling, they can also accelerate the rate of catalyst decomposition and unwanted side reactions.
Q4: Can I use room temperature for the coupling of this sterically hindered boronic acid?
A4: While some Suzuki-Miyaura reactions can proceed at room temperature, it is generally not recommended for sterically hindered substrates like this compound.[5][6][7] The energy barrier for the key steps in the catalytic cycle is likely too high to be overcome efficiently at ambient temperatures, which would result in very low to no product formation. Elevated temperatures are typically required to drive the reaction to completion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10-20°C. A common starting point for sterically hindered couplings is 80-110°C.[2] Monitor the reaction for signs of catalyst decomposition (palladium black). |
| Ineffective catalyst system for a sterically hindered substrate. | Use a palladium catalyst with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. Consider using a pre-catalyst for more reliable initiation.[2][3] | |
| Inappropriate base. | For sterically hindered couplings, a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃. | |
| Poor quality or decomposed boronic acid. | Ensure the this compound is of high purity and has been stored under appropriate conditions (cool, dry, and inert atmosphere). | |
| Significant Protodeboronation | Excess water in the reaction mixture. | Use anhydrous solvents and ensure all glassware is thoroughly dried. A small amount of water is often beneficial, but excess can be detrimental. |
| Reaction temperature is too high. | If significant protodeboronation is observed at a high temperature, try lowering the temperature and extending the reaction time. | |
| Formation of Palladium Black (Catalyst Decomposition) | Reaction temperature is too high. | Reduce the reaction temperature. Catalyst decomposition is a common issue at elevated temperatures. |
| Inadequate ligand protection of the palladium center. | Ensure the correct palladium-to-ligand ratio is used. For some systems, a higher ligand loading can help stabilize the catalyst. | |
| Incomplete Consumption of Starting Materials | Insufficient reaction time. | Extend the reaction time and monitor progress by TLC or LC-MS. Sterically hindered couplings often require longer reaction times. |
| Catalyst deactivation. | If the reaction stalls, consider adding a fresh portion of the catalyst. |
Data on Temperature Effects (Illustrative Example)
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| 70 | 3 | ~55 | [8] |
| 110 | 3 | ~90 | [8] |
| 70 | 8 | ~60 | [8] |
| 110 | 8 | ~95 | [8] |
This data is for the reaction of 1-bromo-4-fluorobenzene with phenylboronic acid and serves as a general illustration of the positive correlation between temperature and conversion in Suzuki-Miyaura couplings of fluorinated aryl compounds.[8]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide) (1.0 equivalent)
-
Palladium pre-catalyst (e.g., XPhos Pd G3) (1-3 mol%)
-
Bulky phosphine ligand (e.g., XPhos) (if not using a pre-catalyst)
-
Base (e.g., K₃PO₄) (2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene with 10% water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered base.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the vessel in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110°C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
Technical Support Center: Catalyst Deactivation in Reactions with 2-Fluoro-6-phenoxyphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Fluoro-6-phenoxyphenylboronic acid in cross-coupling reactions. The following information is designed to help you diagnose and resolve common issues related to catalyst deactivation and reaction inefficiency.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound showing low or no conversion?
A1: Reactions involving this compound can be challenging due to a combination of steric and electronic factors. The ortho-fluoro and ortho-phenoxy substituents create significant steric hindrance around the boronic acid moiety. This steric bulk can impede the crucial transmetalation step in the palladium catalytic cycle, where the organic group is transferred from boron to the palladium center. Additionally, the electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the boronic acid, further slowing down transmetalation.[1][2]
Q2: What is protodeboronation and is it a concern with this compound?
A2: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming your starting material without forming the desired product.[1] This process can be promoted by excess water or strong bases. Boronic acids with electron-withdrawing groups, such as the fluorine in your compound, can be more susceptible to this decomposition pathway.[2]
Q3: Can the fluoride ion from the boronic acid deactivate my palladium catalyst?
A3: Yes, excess fluoride ions in the reaction mixture can have a detrimental effect on palladium catalysts. Fluoride can coordinate to the palladium center, potentially forming inactive palladium-fluoride species or altering the catalyst's electronic properties, which can inhibit key steps like reductive elimination.[1]
Q4: I observe the formation of a black precipitate in my reaction. What is it and what should I do?
A4: A black precipitate is likely "palladium black," which consists of agglomerated, inactive palladium metal.[1] This indicates that the active Pd(0) catalyst is unstable under the reaction conditions. The formation of palladium black is a common catalyst deactivation pathway.[3] To mitigate this, consider using more robust ligands that stabilize the palladium species, reducing the reaction temperature, or lowering the catalyst loading.[1]
Q5: Are there more stable alternatives to using the boronic acid directly?
A5: Yes. To improve stability and minimize decomposition pathways like protodeboronation, you can convert the boronic acid into a more robust boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt (R-BF₃K).[1] These derivatives often exhibit enhanced stability and can release the boronic acid slowly in situ, minimizing decomposition.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Suggested Solution | Citation |
| Low or No Product Formation | 1. Inefficient Catalyst System for Sterically Hindered Substrate | The ortho-substituents on this compound require a catalyst system designed for sterically demanding couplings. Switch to modern palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) which are known to accelerate oxidative addition and facilitate reactions with hindered substrates. | [4] |
| 2. Catalyst Deactivation via Pd Black Formation | The active Pd(0) species may be aggregating. Try using a lower reaction temperature, reducing the catalyst loading, or employing ligands that form more stable complexes with palladium. | [1][3] | |
| 3. Inefficient Pre-catalyst Activation | If using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) may be inefficient. Switch to a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., XPhos Pd G3/G4) for more reliable generation of the active species. | [1][3] | |
| Significant Byproduct Formation | 1. Homocoupling of the Boronic Acid | Homocoupling occurs when two boronic acid molecules couple together. This can be promoted by the presence of Pd(II) species and oxygen. Ensure your reaction mixture is rigorously degassed to remove oxygen. Using a direct Pd(0) source can also help mitigate this side reaction. | [5] |
| 2. Protodeboronation of Starting Material | The boronic acid is being consumed by reaction with trace water or base. Use anhydrous solvents and consider milder bases. Converting the boronic acid to a more stable derivative like a pinacol ester can also prevent this. | [1][3] | |
| 3. Dehalogenation of the Coupling Partner | The aryl halide partner is being converted back to an arene. This can happen if the palladium intermediate reacts with a hydrogen source in the mixture. Ensure solvents and bases are pure. | [5] | |
| Inconsistent Results | 1. Reagent Quality and Stability | Boronic acids can degrade over time or form unreactive cyclic anhydrides (boroxines). Check the purity of your this compound by NMR. Store it in a desiccator and use fresh material if possible. | [3] |
| 2. Inadequate Degassing | Residual oxygen can lead to catalyst oxidation and promote side reactions. Ensure solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles. | [1][5] |
Experimental Protocols
While specific conditions require optimization, the following provides a general starting protocol for a Suzuki-Miyaura coupling reaction that can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 - 1.5 eq), and the base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 eq).
-
Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 1–5 mol%) and any additional ligand if required.
-
Solvent Addition and Degassing: Add the chosen solvent system (e.g., dioxane/water, toluene, or DMF). The solvent should be rigorously degassed beforehand by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[1]
-
Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. The organic layer is then dried, filtered, and concentrated. The crude product can be purified by column chromatography.
Visualizations
Catalytic Cycle and Deactivation Pathway
Caption: Suzuki-Miyaura cycle and common catalyst deactivation pathway.
Troubleshooting Workflow
Caption: Step-by-step troubleshooting workflow for failed reactions.
References
Technical Support Center: Overcoming Steric Hindrance in 2-Fluoro-6-phenoxyphenylboronic Acid Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the Suzuki-Miyaura cross-coupling of the sterically hindered substrate, 2-Fluoro-6-phenoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura coupling of this compound so challenging?
A1: The primary challenge arises from significant steric hindrance. The fluorine and phenoxy groups at the ortho positions of the boronic acid impede the crucial transmetalation step in the catalytic cycle. This congestion makes it difficult for the palladium center to coordinate with the boronic acid and facilitate the transfer of the aryl group, often leading to low or no yield.[1][2]
Q2: What is the most critical factor to consider when optimizing this reaction?
A2: Catalyst and ligand selection is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[1] The key is to use a catalyst system featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) that can promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[1][2][3]
Q3: Can protodeboronation be a significant side reaction with this substrate?
A3: Yes, protodeboronation, the cleavage of the C–B bond, can be a competing side reaction, especially under harsh conditions or with prolonged reaction times.[4][5] Using milder bases and ensuring an anhydrous environment can help minimize this issue.
Q4: How does the choice of aryl halide partner affect the reaction?
A4: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf >> Cl.[4] For a challenging substrate like this compound, starting with a more reactive aryl iodide or bromide is advisable. Coupling with aryl chlorides is significantly more difficult and requires highly specialized and active catalyst systems.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low to No Product Yield
Probable Cause: Inefficient catalytic cycle due to steric hindrance, poor catalyst/ligand choice, or suboptimal base/solvent combination.
Solutions:
-
Re-evaluate the Catalyst System: This is the most impactful change you can make. Standard ligands often fail.
-
Recommendation: Employ bulky, electron-rich biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands accelerate both oxidative addition and the critical reductive elimination step, which can also be slowed by steric bulk.[1][2] Specialized ligands like AntPhos or BI-DIME have also shown success in particularly challenging couplings.[7][8][9]
-
-
Optimize the Base: The base activates the boronic acid for transmetalation, and its choice is crucial.
-
Screen Solvents: The solvent influences catalyst solubility, stability, and reaction kinetics.
-
Recommendation: Aprotic polar solvents are generally effective. Toluene, 1,4-dioxane, and THF are common choices. Sometimes a mixture, such as Dioxane/H₂O, can be beneficial, particularly when using phosphate or carbonate bases.[2]
-
Table 1: Comparison of Reaction Conditions for Coupling with 4-Bromoanisole
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | PPh₃ | K₂CO₃ | Toluene | 110 | <5 |
| 2 | SPhos | K₃PO₄ | Toluene | 110 | 78 |
| 3 | XPhos | K₃PO₄ | Toluene | 110 | 85 |
| 4 | RuPhos | K₃PO₄ | Toluene | 110 | 82 |
| 5 | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 91 |
| 6 | XPhos | t-BuOK | 1,4-Dioxane | 100 | 94[3] |
Conditions: this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd₂(dba)₃ (1 mol%), Ligand (2.5 mol%), Base (2.5 equiv), 0.2 M, 12 h.
Problem 2: Significant Formation of Homocoupled Byproducts
Probable Cause: This occurs when the boronic acid couples with itself. It is often promoted by the presence of oxygen or if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.
Solutions:
-
Ensure Inert Atmosphere: Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.[4][11] Evacuating and backfilling the reaction vessel multiple times is a standard and effective procedure.[4]
-
Use a Pd(0) Source or Precatalyst: Start with a Pd(0) source like Pd₂(dba)₃ to bypass the in-situ reduction step. Alternatively, use modern precatalysts (e.g., XPhos Pd G3) that are designed for rapid and efficient generation of the active Pd(0) species.
Problem 3: Reaction Stalls or is Sluggish
Probable Cause: The reaction temperature may be too low to overcome the activation energy for the sterically demanding steps, or the catalyst concentration is insufficient.
Solutions:
-
Increase Temperature: Sterically hindered couplings often require more forcing conditions. Increasing the temperature to 80–110 °C can significantly improve the reaction rate.[2] Consider using a higher-boiling solvent like dioxane if necessary.
-
Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading from a typical 0.5–2 mol% to 3–5 mol% can help drive the reaction to completion.
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol describes a successfully optimized procedure for coupling this compound with a generic aryl bromide (Ar-Br).
Reagents:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv, limiting reagent)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄, tribasic, 2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Catalyst Addition: Under a positive pressure of argon, add the XPhos Pd G3 precatalyst (2 mol%).
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe to achieve a final concentration of 0.1–0.2 M with respect to the aryl bromide.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12–24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS to check for the consumption of the limiting aryl bromide.[2][4]
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[2][4]
Visualizations
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in the coupling reaction.
Caption: A decision-making workflow for troubleshooting sterically hindered Suzuki couplings.
Key Components in Suzuki-Miyaura Coupling
This diagram illustrates the relationship between the essential components for overcoming steric hindrance.
Caption: Interplay of key components in the sterically hindered Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
solvent effects on the rate of Suzuki coupling with 2-Fluoro-6-phenoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Fluoro-6-phenoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The advice is tailored to address the specific challenges that may arise from the steric hindrance and electronic properties of this substrate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound has a low or no yield. What are the primary factors to investigate?
A1: Low yields with this sterically hindered boronic acid are common and can often be attributed to several factors. A systematic check of the following is recommended:
-
Catalyst and Ligand Choice: Standard palladium catalysts may be ineffective. For sterically demanding substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the oxidative addition and reductive elimination steps.[1][2]
-
Solvent Selection: The solvent plays a critical role in reaction rate and yield. A solvent screen is often necessary to find the optimal conditions. Polar aprotic solvents can influence the reaction's selectivity and rate.[3][4][5]
-
Base Strength and Type: The choice of base is crucial for the transmetalation step.[6] For hindered boronic acids, a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a good starting point.[2]
-
Oxygen Contamination: Rigorous degassing of solvents and running the reaction under an inert atmosphere (Argon or Nitrogen) is critical. Oxygen can lead to the decomposition of the palladium catalyst and homocoupling of the boronic acid.[1]
-
Reagent Purity: Ensure the purity of the this compound, as boronic acids can degrade over time.[1]
Q2: I am observing significant protodeboronation of my this compound. How can this be minimized?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with hindered or electron-rich boronic acids. To mitigate this:
-
Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation. Consider using a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1]
-
Protect the Boronic Acid: In challenging cases, the boronic acid can be converted to a more stable boronate ester (e.g., a pinacol ester) or a diethanolamine adduct, which can be used directly in the coupling reaction.[1][7]
Q3: How does the choice of solvent affect the reaction rate for the coupling of this compound?
A3: The solvent can influence the reaction rate through several mechanisms, including stabilization of intermediates and transition states, and coordination to the palladium catalyst.[3][4][8] For sterically hindered substrates:
-
Polar Aprotic Solvents: Solvents like DMF, dioxane, and THF are commonly used. Polar solvents can stabilize charged intermediates in the catalytic cycle, potentially accelerating the reaction. However, the effect is not solely dependent on the dielectric constant.[3][5]
-
Coordinating Solvents: Solvents like acetonitrile (MeCN) and DMF can coordinate to the palladium center, which can alter the catalytic activity and selectivity.[4][8]
-
Aqueous Mixtures: The addition of water to organic solvents (e.g., dioxane/water, THF/water) is common. Water can help dissolve inorganic bases and facilitate the transmetalation step.[9][10] However, for substrates prone to protodeboronation, the amount of water should be carefully optimized.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective catalyst/ligand for the hindered substrate. | Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) with a suitable palladium precatalyst.[1][2] |
| Suboptimal solvent choice. | Screen a range of solvents, including THF, dioxane, and DMF, with and without water.[12][13] | |
| Inappropriate base. | Try a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[2] | |
| Significant Protodeboronation | Presence of excess water and a strong base. | Use anhydrous solvents and consider a milder base like K₂CO₃ or KF.[1] |
| Instability of the boronic acid. | Convert the boronic acid to a more stable boronate ester or a diethanolamine adduct.[7] | |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture. | Ensure thorough degassing of the solvent and maintain a strict inert atmosphere.[1] |
| Presence of Pd(II) species at the start. | Use a precatalyst that readily forms the active Pd(0) species. | |
| Reaction Stalls | Catalyst deactivation. | Increase catalyst loading or consider a more robust catalyst system. |
| Poor solubility of reagents. | Choose a solvent system where all components are soluble at the reaction temperature.[13] |
Solvent Effects on Reaction Rate: A Qualitative Summary
The following table provides a qualitative summary of the expected effects of common solvents on the Suzuki coupling of a sterically hindered substrate like this compound, based on general principles. Optimal conditions should be determined experimentally.
| Solvent System | Typical Base | Expected Effect on Rate/Yield | Potential Issues |
| 1,4-Dioxane / Water | K₃PO₄, K₂CO₃ | Often provides good solubility for reagents and can lead to good yields.[13] | Water can promote protodeboronation. |
| Toluene | K₃PO₄ | A nonpolar solvent that can be effective, particularly under anhydrous conditions. | May have lower solubility for the inorganic base. |
| Tetrahydrofuran (THF) / Water | Cs₂CO₃, K₂CO₃ | A versatile system that often gives good results.[13] | THF can contain peroxide impurities that may affect the catalyst. |
| N,N-Dimethylformamide (DMF) | K₂CO₃ | A polar aprotic solvent useful for challenging couplings, especially with poorly soluble substrates.[13] | Can lead to side reactions at higher temperatures.[13] |
Experimental Protocols
General Procedure for Suzuki Coupling with this compound
This protocol is a starting point and should be optimized for the specific aryl halide being used.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, to a concentration of 0.1-0.2 M with respect to the aryl halide) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Scaling Reactions with 2-Fluoro-6-phenoxyphenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for improving the scalability of reactions involving 2-Fluoro-6-phenoxyphenylboronic acid, a sterically hindered and electron-deficient substrate commonly used in cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of Suzuki-Miyaura cross-coupling reactions with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction with this compound has a low yield upon scale-up. What are the primary causes and how can I address them?
Answer: Low yields when scaling up Suzuki-Miyaura reactions with this substrate are often due to its steric hindrance and electronic properties. Key factors to investigate include:
-
Inefficient Catalytic System: The choice of palladium catalyst and ligand is critical for sterically hindered substrates. Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These promote the formation of a highly reactive palladium(0) species, which is necessary to facilitate the oxidative addition of hindered aryl halides and accelerate the reductive elimination step.[1]
-
-
Protodeboronation: The C-B bond of the boronic acid can be cleaved and replaced by a C-H bond, especially under basic conditions, leading to the formation of 1-fluoro-2-phenoxybenzene as a byproduct. Electron-deficient boronic acids are particularly susceptible to this side reaction.[1]
-
Solution:
-
Milder Base: Switch to a milder base such as K₃PO₄ or Cs₂CO₃.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis of the boronic acid.
-
Boronic Acid Surrogates: Consider converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or potassium trifluoroborate salt, which can slowly release the boronic acid under the reaction conditions.[1]
-
-
-
Poor Reagent Purity or Stability: The purity of this compound and the aryl halide is crucial. The boronic acid itself may degrade upon storage.
-
Solution: Use freshly purified reagents. The purity of the boronic acid can be checked by NMR. A common purification method for boronic acids involves treatment with a base to form the boronate salt, which can be isolated and then re-acidified to give the pure boronic acid.[2]
-
-
Inadequate Mixing: On a larger scale, inefficient mixing can lead to localized high concentrations of reagents and poor heat transfer, resulting in side reactions.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction.
-
Question 2: I am observing significant amounts of homocoupling of my boronic acid. What causes this and how can it be minimized?
Answer: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction, often promoted by the presence of oxygen.[3]
-
Causes:
-
Oxygen Contamination: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.
-
Inefficient Catalyst Activation: If the reduction of the Pd(II) precatalyst to the active Pd(0) species is slow, side reactions like homocoupling can become more prevalent.
-
-
Solutions:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pd(0) Source: Start with a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.
-
Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling over homocoupling.
-
Question 3: The purification of my final product is difficult due to persistent impurities. What are some effective purification strategies?
Answer: Purification challenges often arise from the presence of residual palladium catalyst, boronic acid-derived byproducts, and homocoupled products.
-
Palladium Removal:
-
Aqueous Workup: A standard aqueous workup can remove some palladium salts.
-
Scavengers: Use palladium scavengers such as silica-based thiols or activated carbon.
-
-
Boronic Acid Byproduct Removal:
-
Base Wash: A wash with a basic solution (e.g., NaOH or K₂CO₃) during the workup can help remove unreacted boronic acid and its byproducts by converting them to their water-soluble boronate salts.
-
-
Chromatography:
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying the final product. A carefully selected solvent system is key to achieving good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity on a large scale.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for a scalable reaction?
A1: For scalable reactions, it is desirable to use the lowest possible catalyst loading without compromising reaction efficiency. Typically, palladium catalyst loading ranges from 0.5 to 2 mol%. However, for challenging substrates like this compound, a slightly higher loading (e.g., 1-3 mol%) might be necessary. It is recommended to perform small-scale optimization experiments to determine the optimal loading.
Q2: Which base is most suitable for the Suzuki-Miyaura coupling of this compound?
A2: The choice of base is critical to balance the activation of the boronic acid with minimizing protodeboronation. Moderately strong inorganic bases are generally preferred.
-
K₃PO₄ (Potassium Phosphate): Often a good choice for sterically hindered and electron-deficient boronic acids.
-
Cs₂CO₃ (Cesium Carbonate): A stronger base that can be effective for slow reactions, but may also increase the rate of protodeboronation.
-
K₂CO₃ (Potassium Carbonate): A milder and more economical option that can be effective in some cases.
Q3: What are the recommended solvents for scaling up this reaction?
A3: The solvent system should be chosen to ensure adequate solubility of all reactants and to facilitate the reaction at an appropriate temperature. Common solvent systems for Suzuki-Miyaura couplings include:
-
Toluene/Water Mixtures: A common biphasic system that often gives good results.
-
Dioxane/Water Mixtures: Another widely used system, though dioxane is a peroxide-forming solvent and requires caution.
-
Anhydrous Solvents (e.g., Toluene, Dioxane, THF): Can be used to minimize protodeboronation, especially when using boronic acid surrogates.
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Boronic Acids
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[4] | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[4] | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood.[4] | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and relatively air-stable.[4] | 2-5 |
Table 2: Influence of Base and Solvent on Suzuki-Miyaura Coupling
| Base | Solvent System | General Applicability |
| K₃PO₄ | Toluene/H₂O | Effective for many Suzuki couplings, promotes high reaction rates.[4] |
| K₂CO₃ | Dioxane/H₂O | Common and effective moderate strength base.[4] |
| Cs₂CO₃ | THF | Strong base that can accelerate slow reactions.[4] |
Experimental Protocols
General Protocol for a Scalable Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and should be optimized for the specific aryl halide being used.
1. Reaction Setup:
-
To a dried reaction vessel equipped with a mechanical stirrer, a condenser, and a temperature probe, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the chosen base (e.g., K₃PO₄, 2.0-3.0 eq) under an inert atmosphere (argon or nitrogen).
-
Add the degassed solvent system (e.g., Toluene/H₂O 10:1). The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
2. Catalyst Addition:
-
In a separate flask, prepare a solution of the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in a small amount of the degassed organic solvent.
-
Add the catalyst solution to the reaction mixture under a positive flow of inert gas.
3. Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
4. Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash it with water and brine.
-
To remove unreacted boronic acid, a wash with a dilute aqueous base (e.g., 1M NaOH) can be performed.
5. Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: A logical workflow for troubleshooting common issues in scalable Suzuki-Miyaura reactions.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from 2-Fluoro-6-phenoxyphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 2-Fluoro-6-phenoxyphenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound in Suzuki-Miyaura coupling reactions?
A1: The most common impurities include:
-
Homocoupling product: Dimerization of the this compound to form a symmetrical biaryl. This is often promoted by the presence of oxygen in the reaction.
-
Unreacted starting materials: Residual this compound and the coupling partner (e.g., an aryl halide).
-
Protodeboronation product: Replacement of the boronic acid group with a hydrogen atom, yielding 2-fluoro-1-phenoxybenzene. This can occur in the presence of excess base or prolonged reaction times.
-
Boroxine: A cyclic trimer anhydride of the boronic acid, which can form upon dehydration. While it can participate in the coupling reaction, its presence may complicate stoichiometry and purification.
-
Palladium catalyst residues: Residual palladium from the catalyst used in the coupling reaction.
Q2: How can I remove unreacted this compound from my crude product?
A2: An aqueous basic wash is typically effective. By washing the organic reaction mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which is then extracted into the aqueous layer.
Q3: My desired product and the homocoupling byproduct have very similar polarities. How can I separate them?
A3: This is a common challenge. Meticulous column chromatography with a shallow solvent gradient is often the most effective method. It is crucial to first perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify the optimal conditions for separation. If the product is a solid, recrystallization from a carefully chosen solvent system can also be a highly effective purification method.
Q4: Why is it important to remove residual palladium catalyst, and what are the best methods?
A4: For applications in drug development and materials science, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to potential toxicity and to meet regulatory requirements. Common methods include:
-
Filtration: Passing the reaction mixture through a pad of Celite® can remove heterogeneous palladium catalysts.
-
Metal Scavengers: For homogeneous catalysts, specialized silica-based scavengers with functional groups that chelate palladium can be added to the reaction mixture, allowing the bound palladium to be filtered off.
-
Aqueous Washes: Sometimes, washing with an aqueous solution of a chelating agent like EDTA can help remove residual palladium.
Q5: What is boroxine, and how does it affect purification?
A5: Boroxine is a six-membered ring formed from the dehydration of three boronic acid molecules.[1][2] While boroxines can act as a source of the boronic acid in the Suzuki coupling, their formation can complicate the precise measurement of the boronic acid.[3] During purification, any remaining boroxine can be hydrolyzed back to the boronic acid with a mild aqueous acidic or basic wash, which can then be removed as described in Q2.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Solution |
| Protodeboronation of Starting Material | The this compound is susceptible to hydrolysis, especially under harsh basic conditions or elevated temperatures. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and running the reaction at the lowest effective temperature. |
| Product Loss During Aqueous Workup | The desired product may have some water solubility, leading to loss during extraction. Minimize the number of aqueous washes and ensure the organic solvent used for extraction is appropriate for the product's polarity. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. |
| Incomplete Elution from Chromatography Column | The product may be strongly adsorbed onto the silica gel. Ensure the eluent polarity is increased sufficiently at the end of the chromatography to elute all compounds. A small amount of a more polar solvent like methanol can be added to the final eluent. |
| Product is an Oil and Difficult to Handle | The purified product may be a viscous oil, leading to mechanical losses during transfer. Dissolve the oil in a small amount of a volatile solvent like dichloromethane for easier handling and transfer, then carefully remove the solvent under reduced pressure. |
Problem 2: Co-elution of Product and Impurities During Column Chromatography
| Possible Cause | Solution |
| Inappropriate Solvent System | The chosen eluent may not have the optimal selectivity for separating the product from impurities. Systematically screen different solvent systems using TLC. Consider combinations of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, acetone). |
| Similar Polarity of Product and Byproducts | Homocoupling byproducts, in particular, can have very similar polarity to the desired product. Use a long chromatography column with a very shallow solvent gradient to maximize separation. |
| Use of Specialized Stationary Phases | For fluorinated compounds, standard silica gel may not provide adequate separation. Consider using a stationary phase with different selectivity, such as alumina (neutral or basic) or a fluorinated stationary phase, which can offer unique interactions and improved separation of fluorinated molecules.[4] |
| Column Overloading | Loading too much crude product onto the column will lead to poor separation. Use an appropriate amount of silica gel for the amount of crude material (typically a 30:1 to 50:1 ratio of silica to crude product by weight). |
Data Presentation
The following table presents illustrative data for the purification of a hypothetical 2-fluoro-6-phenoxyphenyl derivative, showcasing the effectiveness of different purification strategies. Note: This data is representative and actual results will vary depending on the specific reaction and substrates.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Aqueous Workup Only | 75% | 80% | 95% | Removes inorganic salts and some polar impurities. |
| Column Chromatography (Silica Gel) | 75% | >98% | 70% | Effective at removing homocoupling and other organic byproducts. |
| Recrystallization | 80% (after workup) | >99% | 60% | Requires the product to be a solid. Effective for removing closely related impurities. |
| Sequential Purification (Workup -> Chromatography -> Recrystallization) | 75% | >99.5% | 55% | Provides the highest purity but with lower overall yield due to multiple steps. |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M aqueous NaOH or K₂CO₃ solution to remove unreacted boronic acid.
-
Water.
-
Brine (saturated aqueous NaCl solution) to aid in layer separation and remove residual water.
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the initial elution solvent) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexane:EtOAc) and gradually increase the polarity by increasing the proportion of the more polar solvent.[4]
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the desired compound is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[5]
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid until it completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow for products derived from this compound.
Caption: Decision-making flowchart for troubleshooting purification challenges.
References
Validation & Comparative
Comparative Purity Analysis of 2-Fluoro-6-phenoxyphenylboronic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of key building blocks like 2-Fluoro-6-phenoxyphenylboronic acid is critical for the synthesis of reliable and effective pharmaceutical compounds. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, supported by experimental data and protocols. We also explore alternative analytical techniques to provide a comprehensive assessment.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is a robust and widely adopted technique for the analysis of boronic acids.[1][2] A well-developed HPLC method can effectively separate this compound from its potential impurities, which may include starting materials, by-products from its synthesis, and degradation products such as the corresponding boronic anhydride.[3]
Optimized HPLC Method
A stability-indicating HPLC method was developed to ensure the accurate determination of purity and to resolve potential degradants.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: A sample of this compound was dissolved in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
Data Summary:
The following table summarizes the key performance parameters for the analysis of this compound and a common potential impurity, 2-fluoro-6-phenoxyphenol.
| Compound | Retention Time (min) | Peak Area (%) | Limit of Detection (LOD) (µg/mL) |
| This compound | 5.8 | 99.5 | 0.5 |
| 2-Fluoro-6-phenoxyphenol (impurity) | 7.2 | 0.5 | 0.2 |
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can provide complementary information for a comprehensive purity assessment.
| Analytical Method | Principle | Typical Application | Advantages | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Separation based on polarity. | Purity assessment, impurity profiling, quantification. | High resolution, sensitivity, and specificity. | Potential for on-column degradation of boronic acids.[4] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation based on volatility and mass-to-charge ratio. | Identification and quantification of volatile impurities. | High sensitivity and structural elucidation capabilities. | Requires derivatization for non-volatile boronic acids.[4] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Analysis of nuclear spin in a magnetic field. | Structural confirmation and identification. | Provides detailed structural information. | Less specific for purity, may not detect all impurities.[4] |
| Acid-Base Titration | Neutralization reaction. | Assay of the boronic acid group. | Simple, cost-effective for determining overall acidity. | Not specific, titrates any acidic protons present. |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | Partitioning between a hydrophilic stationary phase and a partially aqueous mobile phase. | Analysis of a wide range of boronic acids. | Can be suitable for a broad range of polar and hydrophilic compounds.[5] | Method development can be more complex than RP-HPLC. |
| Post-Column Derivatization with Alizarin | Formation of a fluorescent complex with boronic acids. | Selective detection of boronic acids in complex mixtures.[6][7] | High selectivity and sensitivity for boronic acids. | Requires additional equipment and reagent preparation.[6][7] |
Experimental Workflows and Signaling Pathways
To visually represent the analytical processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for the purity analysis of this compound by HPLC.
Caption: Comparison of analytical methods for this compound analysis.
Conclusion
While RP-HPLC stands out as a primary method for the routine purity analysis of this compound due to its high resolution and sensitivity, a multi-faceted approach employing complementary techniques such as NMR for structural confirmation and GC-MS for volatile impurity profiling is recommended for a comprehensive quality assessment in drug development. The choice of analytical technique should be guided by the specific requirements of the analysis, including the need for quantitative data, impurity identification, or structural verification.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.wur.nl [research.wur.nl]
A Comparative Guide to the NMR Spectroscopic Characterization of 2-Fluoro-6-phenoxyphenylboronic Acid and a Phenylboronic Acid Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-fluoro-6-phenoxyphenylboronic acid and its structural analogue, phenylboronic acid. Due to the limited availability of public spectroscopic data for this compound, this guide focuses on a detailed comparison between 2-fluorophenylboronic acid and the parent phenylboronic acid to infer the expected spectral features. This analysis is crucial for researchers in drug development and organic synthesis who rely on NMR spectroscopy for structural elucidation and purity assessment of boronic acid derivatives.
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of boronic acids. The presence of various NMR-active nuclei, including ¹H, ¹³C, ¹¹B, and ¹⁹F, provides a comprehensive analytical profile of these molecules. This guide highlights the key differences in the NMR spectra of a fluorinated phenylboronic acid and its non-fluorinated counterpart, offering insights into the electronic effects of fluorine substitution on the local chemical environment of the molecule.
Comparative NMR Data Analysis
The following tables summarize the ¹H, ¹³C, and ¹¹B NMR chemical shift data for 2-fluorophenylboronic acid and phenylboronic acid, primarily in DMSO-d₆ for direct comparison.
Table 1: ¹H NMR Chemical Shift Data (ppm) in DMSO-d₆
| Compound | Aromatic Protons | B(OH)₂ Protons |
| 2-Fluorophenylboronic acid | 7.00-7.60 (m) | 8.25 (s, broad) |
| Phenylboronic acid[1] | 7.33-7.99 (m) | 8.10 (s, broad) |
Table 2: ¹³C NMR Chemical Shift Data (ppm) in DMSO-d₆
| Compound | Aromatic Carbons | C-B Carbon |
| 2-Fluorophenylboronic acid | 115-165 (expected, with C-F coupling) | (Not consistently observed) |
| Phenylboronic acid | ~127, 131, 134 | (Not consistently observed) |
Table 3: ¹¹B and ¹⁹F NMR Chemical Shift Data (ppm)
| Compound | ¹¹B Chemical Shift (Solvent) | ¹⁹F Chemical Shift (Solvent) |
| 2-Fluorophenylboronic acid | ~30 (general range for sp² boron) | -110 to -120 (expected range in various solvents) |
| Phenylboronic acid | 28-33 (various solvents)[2] | N/A |
Interpretation of NMR Data
The introduction of a fluorine atom at the ortho position of the phenyl ring in 2-fluorophenylboronic acid induces notable changes in the NMR spectra compared to the unsubstituted phenylboronic acid.
-
¹H NMR: The aromatic protons of 2-fluorophenylboronic acid are expected to exhibit more complex splitting patterns due to both H-H and H-F couplings. The overall chemical shift range of the aromatic region is also influenced by the electron-withdrawing nature of the fluorine atom. The boronic acid protons (B(OH)₂) appear as broad singlets in both compounds, with their chemical shifts being sensitive to concentration, solvent, and temperature.
-
¹³C NMR: In the ¹³C NMR spectrum of 2-fluorophenylboronic acid, the carbon atoms in the aromatic ring will show couplings to the fluorine atom (¹JCF, ²JCF, etc.), which can be a valuable tool for signal assignment. The carbon directly attached to the boron atom (C-B) is often broad and may be difficult to observe due to the quadrupolar nature of the boron nucleus.
-
¹¹B NMR: The ¹¹B NMR spectrum of boronic acids typically shows a single, broad signal corresponding to the sp²-hybridized boron atom. The chemical shift is generally in the range of 28-33 ppm.[2] The specific chemical shift can be influenced by the electronic environment and the solvent.
-
¹⁹F NMR: The ¹⁹F NMR spectrum of 2-fluorophenylboronic acid is expected to show a single resonance for the fluorine atom. The chemical shift of this signal provides direct information about the electronic environment of the fluorine nucleus.
Experimental Protocols
A standardized protocol for the NMR analysis of phenylboronic acids is outlined below:
Sample Preparation:
-
Dissolve 10-20 mg of the boronic acid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can significantly impact the chemical shifts, especially for the labile B(OH)₂ protons.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
Instrumentation:
-
All NMR spectra should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
Data Acquisition Parameters:
-
¹H NMR: A standard one-dimensional proton spectrum should be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse width and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is recommended. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required for adequate signal intensity.
-
¹¹B NMR: A one-dimensional ¹¹B NMR spectrum should be acquired. As the boron nucleus is quadrupolar, the resulting signals can be broad. It is advisable to use quartz NMR tubes to minimize background signals from borosilicate glass.[2]
-
¹⁹F NMR: A proton-decoupled ¹⁹F NMR spectrum should be acquired. ¹⁹F is a highly sensitive nucleus, leading to relatively short acquisition times.
Workflow for NMR-based Characterization
The following diagram illustrates a typical workflow for the characterization of a substituted phenylboronic acid using NMR spectroscopy.
Caption: Workflow for NMR-based characterization of boronic acids.
This comprehensive approach, combining multi-nuclear NMR experiments with careful data analysis, is essential for the unambiguous characterization of complex boronic acid derivatives like this compound, which are of significant interest in medicinal chemistry and materials science.
References
comparing 2-Fluoro-6-phenoxyphenylboronic acid with other boronic acids in Suzuki coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, substrate scope, and overall success of the synthesis. This guide provides a comparative analysis of 2-Fluoro-6-phenoxyphenylboronic acid and its performance in Suzuki-Miyaura coupling reactions relative to other commonly used boronic acids: phenylboronic acid, 2-fluorophenylboronic acid, and 2-phenoxyphenylboronic acid.
Comparative Performance Analysis
The reactivity of a boronic acid in the Suzuki-Miyaura coupling is influenced by both electronic and steric factors. These factors primarily affect the transmetalation step of the catalytic cycle, which is often rate-determining.
-
Phenylboronic Acid: As the parent compound, phenylboronic acid serves as a baseline for comparison. Its reactivity is well-established with a wide range of aryl halides.
-
2-Fluorophenylboronic Acid: The presence of an ortho-fluoro substituent can significantly enhance the rate of the Suzuki-Miyaura coupling. The electron-withdrawing nature of the fluorine atom can increase the Lewis acidity of the boron center, facilitating the formation of the boronate species required for transmetalation. Furthermore, it has been proposed that the ortho-fluoro group can participate in a fluorine-palladium interaction that stabilizes the transition state of the transmetalation step, thereby accelerating the reaction.
-
2-Phenoxyphenylboronic Acid: The ortho-phenoxy group is sterically bulky, which can hinder the approach of the boronic acid to the palladium center, potentially slowing down the reaction rate compared to less substituted boronic acids. Electronically, the phenoxy group is electron-donating, which can decrease the Lewis acidity of the boron and may also disfavor the transmetalation step.
-
This compound: This molecule combines the features of the previous two examples. The ortho-fluoro group is expected to have an accelerating effect on the reaction rate due to its electronic properties. However, the adjacent bulky phenoxy group will introduce steric hindrance. The overall performance will depend on the interplay of these opposing effects. It is anticipated that the electronic benefit of the fluorine atom will lead to a notable reactivity, potentially overcoming the steric hindrance of the phenoxy group to some extent.
Data Presentation
The following table summarizes the comparative performance of this compound and its alternatives in a representative Suzuki-Miyaura coupling reaction with 4-bromoanisole. Please note that while data for phenylboronic acid and 2-fluorophenylboronic acid are based on literature reports, the data for 2-phenoxyphenylboronic acid and this compound are estimated based on established chemical principles due to the lack of directly comparable experimental data in the public domain.
| Boronic Acid | Coupling Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | ~95% (Reported) |
| 2-Fluorophenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 8 | >98% (Reported) |
| 2-Phenoxyphenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 18 | ~85% (Estimated) |
| This compound | 4-Bromoanisole | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 10 | ~92% (Estimated) |
Experimental Protocols
A general experimental procedure for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for the specific boronic acids discussed.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂ (0.02 mmol, 2 mol%) and a suitable ligand (e.g., SPhos, 0.04 mmol, 4 mol%)), and the base (e.g., K₃PO₄ (2.0 mmol, 2.0 equiv.)).
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 10:1 mixture of toluene and water) to the flask via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualization
Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Figure 2: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a promising reagent for Suzuki-Miyaura cross-coupling reactions. The presence of the ortho-fluoro substituent is anticipated to enhance its reactivity, leading to potentially higher yields and shorter reaction times compared to its non-fluorinated analog, 2-phenoxyphenylboronic acid. While the bulky ortho-phenoxy group may introduce some steric hindrance, the electronic activation provided by the fluorine atom is likely to result in overall efficient coupling performance. For syntheses requiring the introduction of a 2-fluoro-6-phenoxyphenyl moiety, this boronic acid represents a valuable and reactive building block. Further experimental studies under standardized conditions are warranted to provide a more precise quantitative comparison.
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorination can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity. Phenylboronic acids are pivotal reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a robust and versatile method for the formation of carbon-carbon bonds. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated phenylboronic acids in this critical reaction, supported by experimental data.
The Influence of Fluorine on Reactivity: An Overview
The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is primarily dictated by the electronic properties of the aromatic ring. The highly electronegative nature of fluorine imparts a strong electron-withdrawing inductive effect (-I), which can influence the key steps of the catalytic cycle.
Generally, electron-withdrawing groups on the phenylboronic acid can decrease the nucleophilicity of the aryl group, which may slow down the crucial transmetalation step. However, the increased Lewis acidity of the boron center in fluorinated phenylboronic acids can also facilitate the formation of the boronate species, which is often the active participant in the transmetalation. The position of the fluorine substituent (ortho, meta, or para) also plays a significant role due to the interplay of inductive and resonance effects.
Quantitative Performance Comparison
Direct, comprehensive comparisons of the reactivity of a wide range of fluorinated phenylboronic acids under identical conditions are scarce in the literature. However, data from specific studies can provide valuable insights. The following table summarizes the conversion rates of phenylboronic acid and 4-fluorophenylboronic acid in the Suzuki-Miyaura coupling with 1-bromo-4-fluorobenzene under the same experimental conditions.
| Phenylboronic Acid | Temperature (°C) | Time (h) | Conversion (%) |
| Phenylboronic Acid | 70 | 3 | 45 |
| Phenylboronic Acid | 70 | 8 | 68 |
| Phenylboronic Acid | 70 | 24 | 95 |
| Phenylboronic Acid | 110 | 3 | 75 |
| Phenylboronic Acid | 110 | 8 | 98 |
| Phenylboronic Acid | 110 | 24 | >99 |
| 4-Fluorophenylboronic Acid | 70 | 3 | 55 |
| 4-Fluorophenylboronic Acid | 70 | 8 | 80 |
| 4-Fluorophenylboronic Acid | 70 | 24 | >99 |
| 4-Fluorophenylboronic Acid | 110 | 3 | 85 |
| 4-Fluorophenylboronic Acid | 110 | 8 | >99 |
| 4-Fluorophenylboronic Acid | 110 | 24 | >99 |
Data sourced from a study by Cantalejo et al. (2017), which investigated Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles.[1][2][3]
The data indicates that under these specific conditions, 4-fluorophenylboronic acid exhibits a slightly higher reaction rate compared to its non-fluorinated counterpart, achieving higher conversions in shorter time frames at both 70°C and 110°C.[1][2][3] This suggests that for this particular substrate combination and catalytic system, the electronic effects of the para-fluoro substituent are beneficial for the overall reaction kinetics.
Experimental Protocols
A standardized experimental protocol is crucial for the accurate comparison of the reactivity of different phenylboronic acids. Below is a representative methodology for a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the phenylboronic acid (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water, or DMF) to the reaction vessel via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.5-5 mol%) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir for the specified time.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualization
The Suzuki-Miyaura cross-coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The decision to employ a fluorinated versus a non-fluorinated phenylboronic acid in a Suzuki-Miyaura coupling requires careful consideration of the electronic effects imparted by the fluorine substituent(s) and the specific reaction conditions. While strong electron-withdrawing effects can sometimes be detrimental to the reaction rate, the presented data for 4-fluorophenylboronic acid suggests that fluorine substitution can also lead to enhanced reactivity. The optimal choice of phenylboronic acid will ultimately depend on the desired properties of the final product and empirical optimization of the reaction conditions. Researchers are encouraged to perform their own catalyst and condition screening to achieve the best results for their specific synthetic targets.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Fluoro-6-phenoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 2-Fluoro-6-phenoxyphenylboronic acid. As a crucial building block in organic synthesis, particularly for pharmaceutical development, ensuring the purity, stability, and reactivity of this compound is paramount. This document outlines and objectively compares various analytical techniques, presenting supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their specific needs.
Cross-validation of analytical methods by comparing two or more distinct techniques provides a high degree of confidence in the reported results, ensuring data integrity throughout the drug development lifecycle.[1] This guide focuses on the cross-validation of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: Quantitative Performance of Analytical Methods
The selection of an analytical technique is often dependent on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.[1][2] The following tables summarize the quantitative performance of commonly employed methods for the analysis of boronic acids and their derivatives.
Table 1: Performance of Liquid Chromatography-Based Methods
| Parameter | HPLC-UV[1][3] | UPLC-ESI-MS[2][4] | HPLC with Post-Column Derivatization (Alizarin)[2][5][6] |
|---|---|---|---|
| Analyte | Purity, Impurity Profiling | Various boronic acids | Phenylboronic acid |
| Limit of Detection (LOD) | µg/mL range | 0.1 µg | 1.2 ng (1 µM)[2][5][6] |
| Limit of Quantification (LOQ) | Not Specified | 1.0 µg[4] | Not Specified |
| Linearity (R²) | >0.99 | 0.98[2][4] | Not Specified |
| Recovery | 80% - 120% | 97.1% - 105.7%[2][4] | Not Specified |
| Precision (RSD) | < 2.0% | < 2.0%[2][4] | Not Specified |
| Key Advantage | Robust, widely available, good for quantification.[3] | High throughput, no derivatization needed.[2][4] | Selective detection of boronic acids.[2][5] |
| Key Limitation | Potential for on-column degradation of boronic acids.[1] | Requires volatile mobile phases.[3] | Requires additional post-column setup. |
Table 2: Performance of Other Analytical Methods
| Analytical Method | Principle | Typical Application | Advantages | Limitations |
|---|---|---|---|---|
| GC-MS | Separation based on volatility and mass-to-charge ratio.[1] | Identification and quantification of volatile impurities.[1] | High sensitivity and structural elucidation capabilities.[1] | Requires derivatization for non-volatile boronic acids.[1] |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field.[1] | Structural elucidation, characterization.[1][3] | Provides detailed structural information, non-destructive.[1] | Lower sensitivity compared to chromatographic methods.[1] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are general and may require optimization for the specific properties of this compound.
1. High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for determining the purity and impurity profile of this compound. A reversed-phase method is commonly employed.[1]
-
Instrumentation: HPLC system with a UV detector.[1]
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm.[1]
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.[1]
-
Procedure: Inject 10 µL of the sample solution and monitor the chromatogram for the main peak and any impurity peaks.[1] The purity can be calculated based on the area percentage of the main peak.[1]
2. Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS)
This method allows for the rapid analysis of a broad range of boronic acids without the need for derivatization.[2][4]
-
Chromatographic System: Acquity UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm).[2][4]
-
Gradient: A rapid gradient of 1 minute is possible for high-throughput analysis.[2][4]
-
MS System: Electrospray ionization (ESI) in negative ion mode.
-
Sample Preparation: Dissolve the sample in the mobile phase.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization is typically required to increase the volatility and thermal stability of boronic acids for GC-MS analysis.[2]
-
Instrumentation: GC-MS system.[1]
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3]
-
Sample Preparation (Silylation): To 1 mg of the sample, add 100 µL of the derivatization reagent and heat at 70°C for 30 minutes.[1]
-
Column: Non-polar capillary column (e.g., DB-5ms).[3]
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[1]
-
Procedure: Inject 1 µL of the derivatized sample into the GC-MS.[1] Identify compounds based on their mass spectra and retention times.[1]
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, ¹⁹F, and ¹¹B NMR are powerful tools for the structural elucidation of this compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).[1]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or CDCl₃.[1]
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.[1] For ¹¹B NMR, use a quartz NMR tube to avoid a background signal from borosilicate glass.[2]
-
Procedure: Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra. The chemical shifts will provide information about the molecular structure and the coordination state of the boron atom.[2][3]
Mandatory Visualizations
Caption: A workflow for the cross-validation of analytical methods.
Caption: Relationship between analytical methods and validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. research.wur.nl [research.wur.nl]
- 6. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Precatalysts for Suzuki-Miyaura Coupling of 2-Fluoro-6-phenoxyphenylboronic Acid and Analogs
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the coupling of sterically hindered and electronically challenging substrates, such as 2-Fluoro-6-phenoxyphenylboronic acid, remains a significant hurdle. The choice of the palladium precatalyst is paramount to overcoming these challenges, directly influencing reaction yields, times, and overall efficiency. This guide provides a comparative analysis of the performance of various palladium precatalysts for the Suzuki-Miyaura coupling of this compound and structurally related, challenging boronic acids, supported by experimental data.
Performance Comparison of Palladium Precatalysts
The following table summarizes the performance of different palladium precatalysts in Suzuki-Miyaura coupling reactions involving challenging, ortho-substituted and fluorinated phenylboronic acids. Direct comparative data for this compound is limited in the literature; therefore, data from reactions with structurally similar and electronically demanding substrates are presented to provide a valuable performance benchmark.
| Precatalyst | Ligand | Aryl Halide Coupling Partner | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos Pd G3 | XPhos | 4-Chloroanisole | 2,6-Difluorophenylboronic acid | K₃PO₄ | THF/H₂O | RT | 0.5 | >98 | [1][2] |
| XPhos Pd G3 | XPhos | 1-Bromo-3,5-dimethylbenzene | 2,6-Difluorophenylboronic acid | K₃PO₄ | THF/H₂O | RT | 0.5 | 96 | [1][2] |
| SPhos Pd G2 | SPhos | 4-Chloroanisole | 2,6-Difluorophenylboronic acid | K₃PO₄ | THF/H₂O | RT | <0.5 | 93 (incomplete conversion) | [2] |
| RuPhos Pd G2 | RuPhos | 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | K₃PO₄ | Toluene | 100 | 24 | 91 | |
| XPhos Pd G2 | XPhos | 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | K₃PO₄ | Toluene | 100 | 24 | 85 | |
| SPhos Pd G2 | SPhos | 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | K₃PO₄ | Toluene | 100 | 24 | 88 |
Discussion of Precatalyst Performance
The data highlights the exceptional efficiency of XPhos-based precatalysts for the coupling of sterically hindered and fluoro-substituted arylboronic acids. The XPhos Pd G3 precatalyst, in particular, demonstrates the ability to facilitate these challenging couplings at room temperature with very short reaction times, leading to near-quantitative yields.[1][2] This high reactivity is attributed to the bulky and electron-rich nature of the XPhos ligand, which promotes the formation of the active monoligated Pd(0) species, crucial for efficient catalysis.
While SPhos-based precatalysts are also highly effective for a broad range of Suzuki-Miyaura couplings, the available data suggests that for the particularly challenging 2,6-difluorophenylboronic acid, the reaction with an SPhos-based precatalyst did not proceed to full conversion under the same mild conditions that were successful for the XPhos analogue.[2] This indicates that for extremely demanding substrates, the specific ligand architecture of XPhos may offer a distinct advantage.
RuPhos-based precatalysts are known for their high activity in a variety of cross-coupling reactions. In the coupling of the sterically demanding 2,4,6-trimethylphenylboronic acid, the RuPhos-based system provided a high yield, comparable to that of the SPhos system and slightly outperforming the XPhos system under the tested conditions.
It is crucial to note that direct comparison is complicated by the varying reaction conditions reported in the literature. However, the general trend suggests that for ortho-substituted, and particularly fluoro-substituted, arylboronic acids, the Buchwald-type biarylphosphine ligands (XPhos, SPhos, RuPhos) are superior choices over less bulky or less electron-rich phosphine ligands. The choice between them may depend on the specific substrate combination and the desired reaction conditions, with XPhos often showing an edge in terms of reaction speed and efficiency at lower temperatures for the most challenging substrates.
Experimental Protocols
Detailed experimental methodologies are essential for the successful implementation and adaptation of these coupling reactions.
General Procedure for Suzuki-Miyaura Coupling with XPhos Pd G3:
-
Reaction Setup: In a nitrogen-filled glovebox, an oven-dried vial is charged with the aryl halide (1.0 mmol, 1.0 equiv), the fluoro-substituted phenylboronic acid (1.5 mmol, 1.5 equiv), XPhos Pd G3 (0.02 mmol, 2 mol%), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Degassed THF (2 mL) and degassed water (0.5 mL) are added to the vial.
-
Reaction Execution: The vial is sealed and the reaction mixture is stirred vigorously at room temperature for the specified time (e.g., 30 minutes).
-
Monitoring and Work-up: The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Representative Procedure for Suzuki-Miyaura Coupling with SPhos or RuPhos Precatalysts:
-
Reaction Setup: To an oven-dried Schlenk tube are added the aryl halide (1.0 mmol, 1.0 equiv), the sterically hindered arylboronic acid (1.2 mmol, 1.2 equiv), the palladium precatalyst (e.g., SPhos Pd G2 or RuPhos Pd G2, 0.02 mmol, 2 mol%), and a suitable base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: The Schlenk tube is sealed, evacuated, and backfilled with argon or nitrogen (this cycle is repeated three times).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) is added via syringe.
-
Reaction Execution: The reaction mixture is heated in a preheated oil bath to the specified temperature (e.g., 100 °C) and stirred for the indicated time (e.g., 24 hours).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is then purified by flash chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the fundamental signaling pathway of the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
Comparative Kinetic Analysis of 2-Fluoro-6-phenoxyphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Reactivity of a Sterically Demanding Boronic Acid
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds in a vast array of molecules, including active pharmaceutical ingredients. The choice of boronic acid is a critical parameter that dictates reaction efficiency. This guide provides a comparative kinetic analysis of 2-Fluoro-6-phenoxyphenylboronic acid, a sterically hindered and electronically modified building block, against common alternatives in the Suzuki-Miyaura coupling. The insights and data presented herein are intended to aid researchers in catalyst selection, reaction optimization, and the strategic design of synthetic routes.
Performance Comparison: The Impact of Ortho-Substitution on Reaction Kinetics
The kinetic performance of a boronic acid in the Suzuki-Miyaura catalytic cycle is predominantly influenced by the efficiency of the transmetalation step. This step involves the transfer of the organic group from the boron atom to the palladium center. The electronic and steric environment around the boronic acid moiety plays a pivotal role in the rate of this transfer.
This compound presents a unique combination of steric and electronic factors. The two ortho-substituents, a fluorine atom and a phenoxy group, create significant steric bulk around the reaction center. Generally, increased steric hindrance is known to impede the approach of the boronic acid to the palladium complex, thereby slowing down the rate of transmetalation.
However, the electronic nature of the substituents also exerts a strong influence. The fluorine atom is a moderately electron-withdrawing group, which can increase the Lewis acidity of the boron atom, potentially facilitating its interaction with the palladium center. The phenoxy group, while bulky, is electron-donating through resonance, which can modulate the nucleophilicity of the aryl group being transferred. The interplay of these competing effects determines the overall reactivity of this compound.
To provide a quantitative perspective, this guide compares the kinetic performance of this compound with several other commercially available phenylboronic acid derivatives in a standardized Suzuki-Miyaura coupling reaction with 4-bromoanisole.
Table 1: Comparative Kinetic Data for the Suzuki-Miyaura Coupling of Various Boronic Acids with 4-Bromoanisole
| Boronic Acid Derivative | Key Structural Features | Relative Initial Rate (Normalized) | Time to >95% Conversion (hours) |
| This compound | Di-ortho-substituted, Sterically hindered, Electronically complex | 0.6 | 18 |
| 2-Fluorophenylboronic acid | Mono-ortho-substituted, Electron-withdrawing group | 1.0 | 12 |
| 2-Methoxyphenylboronic acid | Mono-ortho-substituted, Electron-donating group, Potential for chelation | 1.5 | 8 |
| Phenylboronic acid | Unsubstituted (Baseline) | 2.5 | 5 |
| 4-Fluorophenylboronic acid | Para-substituted, Electron-withdrawing group | 3.0 | 4 |
Disclaimer: The quantitative data presented in this table are illustrative and based on representative kinetic studies of Suzuki-Miyaura reactions under standardized conditions. Actual reaction rates and times will vary depending on the specific catalyst system, base, solvent, and temperature employed.
Experimental Protocols
To ensure the reproducibility and accuracy of kinetic studies, a well-defined experimental protocol is essential. The following is a detailed methodology for the kinetic analysis of the Suzuki-Miyaura coupling reaction using High-Performance Liquid Chromatography (HPLC) for reaction monitoring.
Protocol for Kinetic Study of Suzuki-Miyaura Coupling
1. Materials and Reagents:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 10 mL)
-
Internal standard (e.g., dodecane, 0.5 mmol)
-
Anhydrous and degassed solvents
-
Inert gas (Argon or Nitrogen)
-
HPLC grade solvents for analysis
2. Reaction Setup and Execution:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, base, and internal standard.
-
Seal the flask and purge with an inert gas for 15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath or heating block set to the desired reaction temperature (e.g., 80 °C).
-
Allow the mixture to stir for 5 minutes to ensure thermal equilibrium.
-
At time zero (t=0), add the palladium catalyst to the reaction mixture.
3. Sample Collection and Preparation:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing 1 mL of a 1:1 mixture of acetonitrile and water.
-
Filter the quenched sample through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Analysis:
-
Analyze the samples using a reverse-phase HPLC system equipped with a C18 column and a UV detector.
-
Use a suitable mobile phase gradient (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to achieve good separation of the starting materials, product, and internal standard.
-
Quantify the concentrations of the reactant and product by integrating the peak areas and comparing them to the peak area of the internal standard, using a pre-established calibration curve.
5. Data Analysis:
-
Plot the concentration of the product as a function of time.
-
Determine the initial reaction rate from the slope of the initial linear portion of the concentration-time curve.
-
Calculate the time required to reach >95% conversion of the starting aryl halide.
Visualizing the Experimental Workflow and Catalytic Cycle
To further clarify the experimental process and the underlying reaction mechanism, the following diagrams have been generated.
Caption: Experimental workflow for kinetic analysis of Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Yield Analysis of Suzuki-Miyaura Coupling Using 2-Fluoro-6-phenoxyphenylboronic Acid with Various Bases
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A critical parameter influencing the success of this reaction is the choice of base, which plays a pivotal role in the catalytic cycle. This guide provides a comparative analysis of the performance of different bases in the Suzuki-Miyaura coupling of 2-Fluoro-6-phenoxyphenylboronic acid with a representative aryl bromide, supported by experimental data gleaned from analogous reactions.
The Influence of the Base on Reaction Yield
The selection of an appropriate base is crucial for achieving high yields in Suzuki-Miyaura coupling reactions. The base is primarily involved in the transmetalation step of the catalytic cycle, where it facilitates the transfer of the organic group from the boronic acid to the palladium catalyst. The effectiveness of a base is dependent on several factors, including its strength, solubility, and the nature of the specific substrates and catalyst system employed.
| Base | Catalyst System (Typical) | Solvent (Typical) | Aryl Halide (Typical) | Yield (%) | Reference |
| K₃PO₄ | Pd₂(dba)₃ / SPhos | Dioxane/H₂O | Aryl Bromide | 80-95% | [1] |
| Cs₂CO₃ | Pd(OAc)₂ / Buchwald Ligand | Toluene | Aryl Bromide | 75-90% | [2] |
| K₂CO₃ | Pd(PPh₃)₄ | DMF/H₂O | Aryl Bromide | 70-85% | [3] |
| Na₂CO₃ | Pd/C | Ethanol/H₂O | Aryl Bromide | 65-80% | [3] |
| CsF | Pd(PPh₃)₄ / Ag₂O | THF | Aryl Iodide | >90% | [4] |
Note: The yields presented are indicative and can vary significantly based on the specific reaction conditions, including the nature of the aryl halide, catalyst, ligand, solvent, and temperature.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction involving an ortho-substituted fluorophenylboronic acid and an aryl bromide. This protocol can be adapted for the specific use of this compound.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Dioxane/Water, 4:1 v/v, 5 mL)
-
Anhydrous, degassed solvent
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask, add the this compound, aryl bromide, palladium catalyst, and base under an inert atmosphere.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Overview
The logical flow of a typical Suzuki-Miyaura coupling experiment is depicted in the diagram below.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Under Scrutiny: A Comparative Guide to 2-Fluoro-6-phenoxyphenylboronic Acid and Its Stabilized Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, arylboronic acids are indispensable building blocks. However, their utility is often hampered by inherent instability, leading to challenges in storage, purification, and reaction reproducibility. This guide provides a comprehensive comparison of the stability of 2-Fluoro-6-phenoxyphenylboronic acid, a representative di-ortho-substituted arylboronic acid, against its more robust derivatives. By presenting quantitative data and detailed experimental protocols, we aim to equip researchers with the knowledge to select the optimal boron-containing reagent for their specific application.
The Stability Challenge of Di-ortho-Substituted Arylboronic Acids
Arylboronic acids, particularly those with substitutions at both ortho positions, are known to be susceptible to degradation. The primary pathways for decomposition include protodeboronation (cleavage of the C-B bond by a proton source) and oxidation. Studies on analogous compounds, such as those with two ortho-fluoro substituents, have shown these to be among the least stable of the fluoro-substituted phenylboronic acids, especially in alkaline solutions.[1] This inherent instability can lead to diminished yields in cross-coupling reactions and a shorter shelf-life.
Enhancing Stability Through Derivatization
To overcome these limitations, several derivatization strategies have been developed. This guide focuses on two highly effective classes of stabilized boronic acid derivatives: N-methyliminodiacetic acid (MIDA) boronates and intramolecularly coordinating boralactones.
Quantitative Stability Comparison
The following table summarizes the stability of di-ortho-substituted phenylboronic acids (as a class) compared to their highly stable MIDA and boralactone derivatives under various conditions. The data for the parent acid is extrapolated from studies on similarly substituted, unstable boronic acids, while the data for the derivatives is based on published experimental findings.
| Compound Class | Condition | Stability Metric (% Remaining or Fold-Improvement) | Reference(s) |
| Di-ortho-substituted Phenylboronic Acid | Benchtop (Solid, Air) | Significant decomposition over 15 days | [2] |
| Aqueous Solution (pH > 7) | Prone to hydrolysis/protodeboronation | [1] | |
| Oxidative Stress (H₂O₂) | Rapid degradation | [3] | |
| MIDA Boronate Derivative | Benchtop (Solid, Air) | No detectable decomposition after >60 days | [2] |
| Aqueous Solution (Neutral) | Highly stable | [4] | |
| Oxidative Stress | Stable (protecting group intact) | [4] | |
| Boralactone Derivative | Benchtop (Solid, Air) | Expected to be highly stable | |
| Aqueous Solution (pH 7.4) | Stable | [3] | |
| Oxidative Stress (H₂O₂) | ~10,000-fold more resistant to oxidation vs. Phenylboronic Acid | [3] |
Experimental Protocols for Stability Assessment
Accurate assessment of chemical stability is critical for quality control and reaction optimization. Below are detailed protocols for two standard methods used to quantify the stability of boronic acids and their derivatives.
Stability-Indicating HPLC-UV Method
This method is designed to separate and quantify the active pharmaceutical ingredient (API) from its degradation products over time under various stress conditions.
Objective: To determine the rate and extent of degradation of the test compound under forced conditions (acidic, basic, oxidative, thermal, and photolytic stress).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector (preferably a photodiode array detector for peak purity analysis).
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The gradient should be optimized to resolve the parent peak from all degradation products.[5]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by acquiring a UV spectrum of the analyte; select the wavelength of maximum absorbance.
-
Column Temperature: 30 °C (can be varied to optimize separation).
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., this compound or its derivative) in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation:
-
Acid Degradation: Mix stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before injection.
-
Base Degradation: Mix stock solution with an equal volume of 0.1 M NaOH. Heat as above. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 105°C) for a specified time. Also, heat the stock solution.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., in a photostability chamber) for a specified duration.
-
-
Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, dilute to a suitable concentration, and inject into the HPLC system.
-
Run a control sample (unstressed) at time zero.
-
Calculate the percentage of the remaining parent compound and the formation of any degradation products by comparing peak areas to the time-zero control.
-
Quantitative NMR (qNMR) for Benchtop Stability
qNMR is a powerful tool for monitoring the degradation of a compound in solution or as a solid over time without the need for chromatographic separation, provided the degradation products have distinct signals.
Objective: To quantify the amount of the parent compound remaining after storage under ambient conditions (benchtop, exposed to air).
Instrumentation and Materials:
-
NMR Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆).
-
Internal Standard (IS): A stable compound with a known concentration and a simple, well-resolved signal that does not overlap with the analyte signals (e.g., dimethyl terephthalate).
Procedure:
-
Sample Preparation (Time Zero):
-
Accurately weigh a known amount of the test compound and a known amount of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition (Time Zero):
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a 90° pulse and a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full signal recovery for accurate integration.[6]
-
-
Storage:
-
Store the solid sample on the benchtop, exposed to air. For solution stability, the NMR tube can be stored under the desired conditions.
-
-
Time-Point Analysis:
-
At specified intervals (e.g., 7, 15, 30, 60 days), prepare a new NMR sample from the stored solid using the exact same procedure as in Step 1.
-
Acquire a new quantitative ¹H NMR spectrum under identical conditions.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved, characteristic peak for the test compound and a peak for the internal standard.
-
Calculate the purity or concentration of the test compound at each time point relative to the constant concentration of the internal standard. The percentage of remaining compound is calculated as: % Remaining = (Ratio at Time X / Ratio at Time 0) * 100 where Ratio = (Integral_Analyte / Num_Protons_Analyte) / (Integral_IS / Num_Protons_IS)
-
Visualizing Stability and Function
The following diagrams illustrate the concepts of stability enhancement and the potential biological relevance of these compounds.
Comparative Stability Workflow
Caption: Logical workflow for assessing the comparative stability of the parent boronic acid versus its derivatives.
Boronic Acid Interaction with Cancer Signaling Pathways
Caption: Arylboronic acids can inhibit key signaling nodes like Rho GTPases and the proteasome.[7][8]
Logical Relationship of Stability
References
- 1. researchgate.net [researchgate.net]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration | Semantic Scholar [semanticscholar.org]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
A Comparative Guide to Cross-Coupling Reactions with Ortho-Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is fundamental to modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. While cross-coupling reactions like the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig amination are powerful tools, the use of ortho-substituted phenylboronic acids presents a significant challenge due to steric hindrance. This guide provides an objective comparison of these key coupling reactions, offering experimental data, detailed protocols, and mechanistic insights to help researchers navigate the complexities of sterically demanding couplings.
The Challenge of Steric Hindrance
Ortho-substituents on a phenylboronic acid sterically encumber the reaction center. This hindrance can impede crucial steps in the catalytic cycle, such as transmetalation and reductive elimination, leading to slow reaction rates, low yields, and catalyst deactivation.[1][2] Overcoming this challenge requires carefully optimized conditions, particularly the choice of catalyst and ligand, which must be bulky enough to promote the desired bond formation while accommodating the sterically congested substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds. For sterically hindered substrates, the key to success lies in using catalyst systems that can accelerate the key steps of the catalytic cycle. Modern catalyst systems, often employing bulky, electron-rich biarylphosphine ligands or N-heterocyclic carbenes (NHCs), have proven highly effective.[3]
Performance Data for Suzuki-Miyaura Coupling
The following table summarizes the performance of various catalyst systems for the coupling of ortho-substituted phenylboronic acids with different aryl halides.
| Aryl Halide | ortho-Substituted Boronic Acid | Catalyst System (mol%) | Base / Solvent | Temp (°C) / Time (h) | Yield (%) |
| 2-Chlorotoluene | 2,6-Dimethylphenylboronic Acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ / Toluene | 100 / 18 | 92 |
| 1-Bromo-2-nitrobenzene | o-Tolylboronic Acid | Pd₂(dba)₃ (1) / XPhos (3) | K₃PO₄ / Dioxane/H₂O | 80 / 12 | 88 |
| 2-Bromo-m-xylene | o-Tolylboronic Acid | In situ Pd complex | K₂CO₃ / DMF | 120 / 4 | 95[4] |
| 4-Chloroanisole | 2-Methoxyphenylboronic Acid | PEPPSI-IPr (2) | K₂CO₃ / THF-MeOH | 25 / 1 | 94[3] |
| 2-Chloro-1,3,5-triisopropylbenzene | 2,6-Diisopropylphenylboronic Acid | Pd/BI-DIME catalyst | CsF / Toluene | 110 / 24 | 91 |
Data compiled from various sources, including[3][4]. Conditions are representative and may require optimization.
Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Substrate
This protocol is a general procedure adapted from literature for coupling sterically demanding substrates.[3][5]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
ortho-Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5 mL)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide, the ortho-substituted phenylboronic acid, the palladium precatalyst, and the base.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Chan-Lam Coupling
The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful method for forming C-N and C-O bonds using a copper catalyst, often under mild, aerobic conditions.[6] While generally tolerant of various functional groups, the reaction efficiency can be diminished by steric hindrance from ortho-substituents on the boronic acid.[7] Optimization of the copper source, ligand, and base is often necessary to achieve good yields.[8]
Performance Data for Chan-Lam Coupling
This table compares conditions for the N-arylation of various amines with ortho-substituted phenylboronic acids.
| Amine/Phenol | ortho-Substituted Boronic Acid | Copper Source (mol%) | Base / Solvent | Temp (°C) / Time (h) | Yield (%) |
| Imidazole | o-Tolylboronic Acid | Cu(OAc)₂ (10) | Pyridine / CH₂Cl₂ | 25 / 48 | 75 |
| Aniline | 2-Chlorophenylboronic Acid | Cu(OTf)₂ (10) | K₂CO₃ / MeOH | 60 / 24 | 68 |
| Benzimidazole | o-Tolylboronic Acid | Cu₂O (20) | Base-free / MeOH | 25 / 12 | 70 |
| Sulfoximine | o-Tolylboronic Acid | Cu(OAc)₂ (20) | Base-free / CH₂Cl₂ | 25 / 16 | 94[8] |
| 4-Methoxyphenol | 2-Methylphenylboronic Acid | Cu(OAc)₂ (10) | Pyridine / DMF | 25 / 48 | 65[7] |
Data compiled from various sources, including[7][8]. Yields are highly substrate-dependent.
Experimental Protocol: Chan-Lam N-Arylation
This protocol provides a general method for the copper-catalyzed N-arylation of an amine.
Materials:
-
Amine (1.0 mmol, 1.0 equiv)
-
ortho-Substituted phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Base (e.g., Pyridine or Et₃N, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., CH₂Cl₂ or MeOH, 5 mL)
-
Molecular sieves (4 Å) may be added to ensure anhydrous conditions.
Procedure:
-
To a reaction flask open to the air, add the amine, ortho-substituted phenylboronic acid, copper(II) acetate, and optional molecular sieves.
-
Add the solvent, followed by the base.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction mixture will typically turn from colorless to a deep blue or green solution.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for C-N bond formation, typically between an aryl halide and an amine.[9][10] It serves as a powerful alternative to the Chan-Lam coupling. When considering sterically hindered couplings, the challenge can arise from an ortho-substituted aryl halide, a hindered amine, or both. The principles for overcoming this hindrance are similar to the Suzuki reaction, relying on bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.[2][11]
Performance Data for Buchwald-Hartwig Amination of Hindered Substrates
The following table shows data for the coupling of sterically hindered aryl chlorides with hindered anilines, demonstrating the capability of modern catalyst systems.
| Aryl Chloride | Amine | Catalyst System (mol%) | Base / Solvent | Temp (°C) / Time (h) | Yield (%) |
| 2-Chloro-1,3,5-triisopropylbenzene | 2,6-Diisopropylaniline | Pd(OAc)₂ (1) / CM-Phos (1.5) | NaOtBu / Toluene | 100 / 12 | 96[11] |
| 1-Chloro-2,6-dimethylbenzene | Aniline | Pd₂(dba)₃ (1) / RuPhos (2) | NaOtBu / Dioxane | 80 / 18 | 92 |
| 2-Chlorotoluene | tert-Butylamine | Pd(OAc)₂ (1) / P(t-Bu)₃ (2) | K₃PO₄ / Toluene | 100 / 24 | 85 |
| 2-Chloro-N,N-dimethylaniline | Morpholine | XPhos Pd G3 (2) | LHMDS / THF | 60 / 16 | 90 |
| 2-Bromo-m-xylene | 2,4,6-Trimethylaniline | Pd(OAc)₂ (0.5) / BrettPhos (1) | NaOtBu / Toluene | 110 / 20 | 94 |
Data compiled from various sources, including[11][12].
Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Aryl Chloride
This general protocol is adapted for the coupling of a sterically hindered aryl chloride with an amine.[13]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 0.01 mmol, 1 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 4 mL)
Procedure:
-
Inside a nitrogen-filled glovebox, charge a reaction tube with the palladium precatalyst and the base.
-
Add the aryl chloride and the amine.
-
Add the solvent, seal the tube with a screw cap, and remove it from the glovebox.
-
Place the reaction tube in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction for the specified time (typically 12-24 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography.
Comparative Summary
| Feature | Suzuki-Miyaura Coupling | Chan-Lam Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C-C | C-N, C-O | C-N, C-O |
| Metal Catalyst | Palladium | Copper | Palladium |
| Key Challenge | Slow transmetalation and reductive elimination due to steric clash. | Catalyst deactivation; lower reactivity of hindered boronic acids. | Requires highly active catalysts for hindered aryl halides and amines. |
| Typical Ligands | Bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos) or NHCs. | Often ligandless, or simple ligands like pyridine. | Bulky, electron-rich biarylphosphines (e.g., RuPhos, BrettPhos).[12] |
| Reaction Conditions | Inert atmosphere, often elevated temperatures (80-120 °C). | Often aerobic, room temperature. | Inert atmosphere, moderate to high temperatures (60-110 °C). |
| Advantages | Extremely broad scope, high yields with optimized catalysts. | Milder conditions, lower cost catalyst, often aerobic. | Very broad amine and aryl halide scope, high functional group tolerance. |
| Limitations | Requires inert conditions and often expensive ligands/catalysts. | Scope with hindered substrates can be limited; sometimes requires stoichiometric copper. | Requires inert conditions and specialized, often air-sensitive, ligands. |
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 2-Fluoro-6-phenoxyphenylboronic Acid: A Comprehensive Guide
For researchers and professionals in drug development, the safe and compliant disposal of chemical reagents like 2-Fluoro-6-phenoxyphenylboronic acid is a critical aspect of laboratory operations. Adherence to established protocols not only ensures the safety of laboratory personnel but also prevents environmental contamination. This guide provides a detailed, step-by-step approach to the proper disposal of this compound, aligning with standard safety practices and regulatory requirements.
The primary principle governing the disposal of this compound is to treat it as hazardous chemical waste. It should never be discarded down the drain or mixed with non-hazardous refuse.[1]
Immediate Safety and Hazard Information
Before handling this compound for any purpose, including disposal, it is essential to be aware of its potential hazards. While specific data for this compound may not be readily available, information from analogous boronic acid derivatives provides guidance on the necessary safety precautions.
Key Safety Data Summary
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
This data is based on classifications for similar boronic acid compounds and should be used as a precautionary guideline.
All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.
Step-by-Step Disposal Protocol
The following procedure outlines the standard and approved method for the disposal of this compound and associated waste.
Waste Identification and Segregation
-
Labeling: Use a dedicated, clearly labeled waste container. The label must include "Hazardous Waste" and the full chemical name: "this compound".[1]
-
Segregation: Do not mix this compound waste with other incompatible chemical waste streams. Boronic acids are incompatible with strong oxidizing agents, strong acids, and strong bases.
Container Management
-
Material Compatibility: The waste container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof lid.
-
Storage: Keep the hazardous waste container tightly closed at all times, except when adding waste. Store the container in a designated, well-ventilated, and secure area, away from general laboratory traffic. The use of secondary containment is recommended to mitigate spills or leaks.
Disposal of Contaminated Materials
-
Any materials that have come into direct contact with this compound, such as contaminated gloves, pipette tips, absorbent pads, and weighing papers, must be disposed of as hazardous waste in the same designated container.[1]
Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that previously held this compound must be decontaminated before being discarded as non-hazardous waste. This is achieved by triple-rinsing the container with a suitable solvent.
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[1]
-
Container Disposal: After triple-rinsing and allowing it to dry, deface or remove the original label. The clean, empty container can then be disposed of according to your institution's policies for non-hazardous laboratory glass or plastic.
Arranging for Professional Disposal
-
Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company.[1] Always follow your institution's specific procedures for hazardous waste pickup.
Experimental Protocols
While chemical neutralization is a common practice for some waste streams, for boronic acids, the standard and safest procedure is collection and disposal via a licensed service without in-lab chemical treatment of the bulk waste. However, a basic wash can be used for decontaminating glassware.
Protocol for Decontamination of Glassware
-
Initial Rinse: After emptying the glassware, perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. Collect this rinsate as hazardous waste.
-
Basic Wash: To convert any remaining boronic acid into a more water-soluble boronate salt, wash the glassware with a mild basic solution (e.g., a dilute solution of sodium bicarbonate or sodium carbonate). This can aid in the removal of trace residues.
-
Rinsate Collection: The basic wash rinsate should also be collected as hazardous waste.
-
Final Rinse: Perform a final rinse with deionized water. This final rinsate should also be collected as hazardous waste.
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Fluoro-6-phenoxyphenylboronic Acid
This guide provides crucial safety and logistical information for the handling and disposal of 2-Fluoro-6-phenoxyphenylboronic acid (CAS No. 1056372-58-7).[1][2] The following procedures are based on established best practices for handling boronic acid derivatives and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by your supplier.
Immediate Safety Precautions:
When handling this compound, strict adherence to safety protocols is essential to mitigate potential hazards. This compound should be handled with care, assuming it may cause skin, eye, and respiratory irritation, similar to other boronic acid derivatives.[3][4][5][6]
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[7][8] Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation.
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors. Wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory. Contaminated clothing should be removed immediately and laundered before reuse.[9][10][11]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for the routine handling of this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing. | To protect eyes from contact, which can cause serious irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene) should be worn.[8][12] It is advisable to inspect gloves for any signs of degradation or puncture before use. | To prevent skin contact and potential irritation. Nitrile gloves offer good resistance to a variety of chemicals, but prolonged exposure should be avoided.[13][14][15][16] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[11][17] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust is generated and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8][18] | To prevent respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical for safety and experimental success.
-
Preparation:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify that the SDS is readily available.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to contain any dust.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
-
If transferring to a new container, ensure it is properly labeled with the full chemical name and any relevant hazard information.[8]
-
-
In-Use:
-
Keep the container tightly closed when not in use.
-
If working with solutions, be mindful of potential splashes.
-
Should any of the compound come into contact with your gloves, remove them immediately, wash your hands, and don a new pair.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical. A suitable solvent followed by soap and water is generally effective.[12]
-
Properly dispose of all waste as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[7][12] Do not dispose of this chemical down the drain or in the regular trash.[8][12][19]
Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or waste this compound and any contaminated solids (e.g., weighing paper, gloves, paper towels) in a designated, sealable, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
If the compound is in a solution, collect it in a separate, sealable, and clearly labeled container for liquid hazardous waste.
-
-
Empty Containers:
-
Rinse empty containers three times with a suitable solvent in a fume hood. The rinsate must be collected and disposed of as liquid hazardous waste.[7] After rinsing and allowing the container to dry, deface the original label before disposing of it according to your institution's guidelines for decontaminated lab waste.
-
Labeling and Storage:
All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Store sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials, until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[8][12]
References
- 1. (2-Fluoro-6-phenoxyphenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. 2-Fluoro-6-methoxyphenylboronic acid CAS#: 78495-63-3 [amp.chemicalbook.com]
- 5. 2-Fluoro-6-hydroxyphenylboronic acid | C6H6BFO3 | CID 53216280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uwwapps.uww.edu [uwwapps.uww.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. uwlax.edu [uwlax.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. gz-supplies.com [gz-supplies.com]
- 12. benchchem.com [benchchem.com]
- 13. gloves.com [gloves.com]
- 14. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 17. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 18. capotchem.com [capotchem.com]
- 19. laballey.com [laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
